Boric acid (H310BO3)
Description
Historical Perspectives on Boric Acid Scholarly Inquiry
While compounds of boron like borax (B76245) have been used since ancient times, the formal scientific inquiry into boric acid began later. nih.govnih.gov In 1702, the German physician and chemist Wilhelm Homberg was the first to synthesize boric acid crystals, which he prepared from borax and mineral acids. fishersci.nonih.gov The resulting substance was often referred to as "Homberg's salt." nih.gov
Following its initial preparation, European researchers began to investigate its properties, discovering its utility as a mild antiseptic. fishersci.nonih.gov By the late 1800s, its antiseptic qualities were well-recognized, leading to its use in medical applications. fishersci.se The early 20th century saw further exploration of its preservative properties, particularly for food, a practice that was later discontinued. uni.lu A notable discovery occurred during World War II when a General Electric engineer, James Wright, mixed boric acid with silicone oil, leading to the invention of a unique rubber-like material. nih.gov These historical milestones laid the groundwork for the diverse applications and intensive research that characterize the compound today.
Interdisciplinary Significance of Boric Acid Research
The scientific investigation of boric acid is notably interdisciplinary, with its applications spanning numerous distinct fields.
Interactive Data Table: Key Interdisciplinary Research Areas for Boric Acid
| Field of Study | Primary Research Focus | Key Applications |
| Materials Science | Development of advanced materials with enhanced properties. | Fiberglass, heat-resistant glass, ceramics, polymers, flame retardants. nih.govnih.govnih.gov |
| Agriculture | Improvement of crop yield and protection. | Micronutrient fertilizers, pesticides, herbicides. uni.lunih.gov |
| Nuclear Energy | Control and safety of nuclear reactors. | Neutron absorber in coolants for pressurized water reactors (PWRs). nih.govwikipedia.orgwikipedia.org |
| Medicine | Treatment of various medical conditions. | Antiseptic for minor cuts, component in eyewashes and topical treatments. nih.govuni.lu |
| Nanotechnology | Creation of nanoscale materials with novel functions. | Lubricant additives, advanced ceramics, drug delivery systems. fishersci.filabsolu.cawikipedia.org |
In materials science , boric acid is a cornerstone ingredient. Its primary industrial use is in the manufacturing of monofilament fiberglass, which reinforces plastics in products ranging from boat hulls to computer circuit boards. nih.gov It is also critical in producing the specialized glass used in LCD flat panels and heat-resistant borosilicate glass due to its ability to enhance chemical and temperature resistance. nih.govnih.gov Furthermore, research has demonstrated its utility in creating flame-retardant materials by inhibiting the combustion of cellulosic products like wood and cotton. nih.govnih.gov Recent studies have explored its use as an additive to improve the properties of silicon carbide ceramics and rigid polyurethane materials. nih.govfishersci.pt
In agriculture , boric acid serves a dual function. As a source of the essential micronutrient boron, it is vital for plant growth and development, impacting processes like photosynthesis and root growth. nih.govuni.lu Research has shown that its application can significantly improve the yield and quality of crops such as tomatoes, almonds, and grapes. nih.govuni.lu Concurrently, it is registered as an effective insecticide against a wide array of pests, including ants and cockroaches, acting as a stomach poison and an abrasive to their exoskeletons. nih.govuni.lu
In the field of nuclear energy , boric acid plays a crucial safety role in pressurized water reactors (PWRs). wikipedia.org The boron-10 (B1234237) (¹⁰B) isotope, which constitutes about 20% of natural boron, is an excellent neutron absorber. scribd.com By dissolving boric acid in the reactor coolant, operators can control the rate of nuclear fission. wikipedia.orguv.mx Adjusting the concentration of boric acid allows for precise control over the reactor's reactivity during startup, shutdown, and power changes. wikipedia.org It is also used in spent fuel pools and emergency core cooling systems to ensure safety. wikipedia.orgnih.gov
In medicine , the antiseptic properties of boric acid first identified in the 18th century continue to be relevant. uni.lufishersci.se It is used in dilute solutions as an eyewash and as an antiseptic for minor burns or cuts. nih.govuni.lu Its antifungal and antibacterial characteristics have led to its inclusion in various topical preparations. nih.govfishersci.se Contemporary research is exploring its potential as a local drug delivery agent in the treatment of periodontitis, owing to its anti-inflammatory and antimicrobial properties. fishersci.co.uk
Current Research Landscape and Emerging Trends Pertaining to Boric Acid
The scope of boric acid research is continuously expanding, with a focus on novel and high-technology applications.
One of the most dynamic areas is nanotechnology . Scientists have discovered that reducing boric acid to the nanoscale dramatically enhances its properties. fishersci.fi Research at Argonne National Laboratory has shown that nano-boric acid particles can act as a highly effective lubricant additive for motor oils. fishersci.fi Studies are also investigating the use of boric acid nanoparticles to improve the optical properties and color stability of polymer-infiltrated ceramic materials used in dentistry. labsolu.ca Other research has focused on the spontaneous growth of boric acid nanotubes and other nanostructures from thin films, which could have applications in various fields. nih.gov
In energy storage , boric acid is being investigated as a promising material for thermochemical energy storage. sarchemlabs.comatamanchemicals.comnih.gov This process involves a reversible chemical reaction where heat energy is used to convert boric acid into boron oxide and water, storing the energy chemically. When water is added back, the stored heat is released. This technology could provide a high-energy-density method for storing energy from renewable sources or industrial waste heat. sarchemlabs.com Researchers are also exploring its potential role in advanced battery technologies to enhance the energy storage and sustainability of lithium-ion batteries. nih.gov
The biomedical field continues to find new uses for boric acid and its derivatives. Boronic acid-modified nanomaterials are of significant interest due to their biocompatibility and ability to interact with biological molecules like saccharides and proteins. researchgate.net This has led to research into their use for various theranostic (therapeutic and diagnostic) purposes. researchgate.net Recent systematic reviews highlight its potential as a local drug delivery agent for periodontitis due to its anti-inflammatory and antibacterial effects. fishersci.co.uk
Finally, research in advanced materials is leveraging boric acid to create substances with unique functionalities. For instance, it has been used as a catalyst in the synthesis of red fluorescent carbon dots (RCDs) from simple precursors like citric acid and urea. nih.gov This method offers a scalable and environmentally friendly way to produce high-yield RCDs for applications in LED lighting and biological imaging. nih.gov In another innovative application, a boric acid functional group has been incorporated into a covalent-organic framework (COF) to create a fluorescent sensor for the highly toxic compound methylmercury.
Structure
2D Structure
Properties
IUPAC Name |
trihydroxy(10B)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLFKZBHKPEV-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[10B](O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893936 | |
| Record name | Boric acid (H310BO3) | |
| Source | EPA DSSTox | |
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Molecular Weight |
61.035 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13813-79-1 | |
| Record name | Boric acid (H310BO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13813-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Boric acid (H310BO3) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid (H310BO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [10B]orthoboric acid | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Chemical Transformations Involving Boric Acid
Novel Synthetic Routes to Boric Acid Derivatives
The development of new methods for creating boric acid derivatives is crucial for accessing valuable reagents used in fields ranging from pharmaceuticals to materials science. These routes often begin with boric acid or its simple esters as foundational starting materials.
Organoboron compounds, characterized by a direct carbon-boron bond, are cornerstones of modern synthetic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. A primary route to these compounds begins with the conversion of boric acid into borate (B1201080) esters. wikipedia.org This is typically achieved through a condensation reaction between boric acid and an alcohol, often in the presence of a dehydrating agent. wikipedia.org
Trimethyl borate, B(OCH₃)₃, is a commonly used borate ester derived from boric acid and serves as a key intermediate. wikipedia.org It can be reacted with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to form boronic esters. wikipedia.orgrsc.org This reaction must be performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters. rsc.org The resulting boronic esters are then hydrolyzed, typically under acidic conditions, to yield the desired boronic acids (RB(OH)₂). wikipedia.org
This two-step sequence represents a foundational method for transforming the inorganic starting material, boric acid, into synthetically valuable organoboronic acids. wikipedia.orgrsc.org The palladium-catalyzed Miyaura borylation offers an alternative route to boronic esters from aryl halides and diboron (B99234) reagents, but the use of boric acid-derived precursors remains a fundamental and cost-effective approach. rsc.orgnih.gov
| Precursor | Reagent | Intermediate | Final Product | Key Transformation |
|---|---|---|---|---|
| Triisopropyl borate | Aryl Grignard Reagent (ArMgBr) | Aryl boronic ester (ArB(Oi-Pr)₂) | Arylboronic acid (ArB(OH)₂) | Electrophilic trapping followed by hydrolysis rsc.orgorganic-chemistry.org |
| Trimethyl borate | Aryllithium (ArLi) | Aryl boronic ester (ArB(OMe)₂) | Arylboronic acid (ArB(OH)₂) | Low-temperature addition followed by hydrolysis wikipedia.orgrsc.org |
Electrophilic borylation introduces a boron moiety onto a substrate through a mechanism analogous to electrophilic aromatic substitution. rsc.org In these strategies, a highly electrophilic boron species, or borenium cation, is generated and attacks an electron-rich substrate like an arene. While direct use of boric acid is not feasible due to its low electrophilicity, its derivatives are key precursors.
For instance, B-chlorocatecholborane (CatBCl), which can be prepared from catechol and boron trichloride (B1173362) (itself derivable from boric acid), can form a strongly electrophilic borenium cation in the presence of a Lewis acid. rsc.org This cation can then engage in a Friedel–Crafts-type reaction with arenes to generate catechol boronic esters. rsc.org The regioselectivity of this reaction is primarily governed by the electronic properties of the substituents on the aromatic ring, making it a complementary approach to transition-metal-catalyzed borylations that are often directed by steric factors. rsc.orgsemanticscholar.org
Photochemistry offers unique pathways for chemical transformations by accessing excited states of molecules. In the context of boric acid derivatization, visible-light photoredox catalysis has enabled the direct borylation of aryl halides. organic-chemistry.org In a typical system, a photocatalyst, such as an iridium complex, absorbs visible light and initiates a radical-based reaction cycle that converts an aryl halide into an arylboronic ester using a diboron reagent like bis(pinacolato)diboron. organic-chemistry.org
While boric acid itself is not the direct photo-active species, it is often used in the workup or as a component in related analytical derivatization procedures. pickeringlabs.comgreyhoundchrom.comresearchgate.net For example, photochemical derivatization is employed in HPLC analysis where boric acid may be part of a buffer system to control pH, which is critical for the reaction's success. pickeringlabs.com More directly, boronate affinity media, created by reacting boric acid groups with a solid support, can be used to capture and derivatize target molecules like brassinosteroids for analysis, a process that can be integrated with various analytical techniques. acs.org
Electrophilic Borylation Strategies
Mechanistic Investigations of Boric Acid Esterification and Transesterification
The reaction of boric acid with alcohols to form borate esters is a fundamental transformation with applications ranging from synthesis to the development of dynamic materials. Understanding the mechanism of this reaction is key to controlling its outcome.
The esterification of boric acid with alcohols, particularly diols, to form cyclic borate esters is a reversible reaction that has been the subject of extensive mechanistic study. acs.orgresearchgate.net Historically, the mechanism was thought to involve a simple nucleophilic attack of an alcohol's oxygen atom onto the electron-deficient trigonal boron atom of boric acid, followed by the elimination of water. rsc.org
However, recent computational and kinetic studies have revealed a more complex and nuanced pathway that better explains the observed pH dependence and relatively low activation energies. rsc.orgrsc.org A proposed mechanism suggests that both trigonal boric acid (B(OH)₃) and the tetrahedral borate anion (B(OH)₄⁻), which exists in equilibrium at relevant pH values, participate in the esterification. rsc.org
Equilibrium between B(OH)₃ and B(OH)₄⁻.
Formation of a monoester, which can occur through pathways involving either boron species.
For diols, a subsequent, rapid ring-closing step to form the stable cyclic diester. rsc.org
Crucially, computational studies suggest that the rate-determining step may not be the initial B-O bond formation, but rather the exchange between tetrahedral and trigonal borate monoester intermediates. rsc.orgrsc.org This dynamic behavior is fundamental to the use of boronic esters in self-healing hydrogels and other functional materials. rsc.org
The reactivity of boric acid is highly sensitive to reaction conditions, most notably pH, concentration, and temperature. nih.gov Boric acid is a weak Lewis acid that accepts a hydroxide (B78521) ion from water to form the tetrahedral borate anion, B(OH)₄⁻, rather than donating a proton. nih.govbyjus.com The pKa for this equilibrium is approximately 9.24 at room temperature. nih.gov
pH: The distribution between boric acid and the borate ion is critically dependent on pH. nih.govacs.org At low pH, the neutral B(OH)₃ species dominates. As the pH approaches the pKa, the concentration of the more nucleophilic B(OH)₄⁻ anion increases, which can accelerate esterification reactions as described in modern mechanistic models. rsc.orgrsc.org The rate of borate diester formation often exhibits a maximum at a pH near the pKa of boric acid. rsc.org
| pH Range | Dominant Species | Reactivity Implication |
|---|---|---|
| Low pH (< 7) | Boric Acid (B(OH)₃) | Acts as a weak Lewis acid; esterification is generally slow without catalysis or water removal. nih.gov |
| Neutral to Mildly Basic (pH 7-10) | Equilibrium of B(OH)₃, B(OH)₄⁻, and Polyborates | Esterification rate often maximal near pKa (~9.2) due to participation of B(OH)₄⁻ in the reaction mechanism. rsc.orgnih.gov |
| High pH (> 11) | Borate (B(OH)₄⁻) | The borate ion dominates, but the esterification rate may decrease as the concentration of the necessary protonated species diminishes. nih.gov |
Characterization of Intermediates in Boric Acid Mediated Reactions
The characterization of intermediates in boric acid-mediated reactions is crucial for understanding reaction mechanisms and optimizing catalytic processes. While the transient nature of these species presents a significant analytical challenge, various spectroscopic and analytical techniques have been employed to identify and study them.
In the context of boric acid-catalyzed amidations, extensive research has been conducted to elucidate the active catalytic species. It is proposed that boric acid reacts with a carboxylic acid to form a mixed anhydride (B1165640), which then acts as the acylating agent. orgsyn.org Upon reaction with an amine, this intermediate generates the corresponding amide and regenerates the boric acid catalyst. orgsyn.org
Investigations into boron-catalyzed amidation reactions, including those using boric acid, have revealed complex equilibria involving multiple potential intermediates. rsc.org Studies involving the interaction of amines and carboxylic acids with various boron species have led to the isolation and characterization of several likely intermediates by NMR spectroscopy and X-ray crystallography. rsc.orgnih.gov These studies indicate that rapid reactions occur between amines and boron compounds, suggesting that boron-nitrogen interactions are highly probable in these catalytic cycles. rsc.orgnih.gov
For instance, in boronic acid-catalyzed reactions, which share mechanistic similarities with boric acid catalysis, the formation of (acyloxy)boron intermediates has been identified through 1H NMR and IR analysis. rsc.org Furthermore, in situ IR analysis and ESI-MS have detected dimeric intermediates of acyl boronate. rsc.org The formation of B–O–B bridged systems is also considered to play a significant role. rsc.orgnih.gov
In the Suzuki-Miyaura reaction, which utilizes boronic acids, detailed studies have characterized arylpalladium(II)boronate complexes as key intermediates. acs.org Techniques such as 1H, 13C, 19F, 11B, and 31P NMR spectroscopy, along with HMBC and HSQC experiments, have been instrumental in establishing the connectivity and structure of these intermediates. acs.org These advanced analytical methods provide a framework for characterizing the analogous, yet often more elusive, intermediates in reactions mediated by the simpler boric acid.
Boric Acid as a Catalyst in Organic Synthesis
Boric acid has emerged as a versatile, mild, and inexpensive catalyst for a wide range of organic transformations. arkat-usa.orgresearchgate.net Its catalytic activity is primarily attributed to its nature as a weak Lewis acid, which allows it to activate functional groups, particularly those containing oxygen, through reversible covalent interactions. nih.govresearchgate.netacs.org
Lewis Acid Catalysis by Boric Acid and its Derivatives
The Lewis acidity of boric acid, arising from the vacant p-orbital on the boron atom, is fundamental to its catalytic function. jimcontent.com This property enables boric acid to act as an effective promoter for various reactions. nih.gov Boron-containing Lewis acids, including boric acid, are effective in facilitating the direct dehydrative condensation of carboxylic acids with amines to form amides. jimcontent.comresearchgate.net
Boric acid and its derivatives, such as boronic and borinic acids, are stable, organic-soluble Lewis acids with broad applications in catalysis. nih.gov The electronic properties of the boron center can be tuned by modifying substituents or through complexation, allowing for diverse modes of activation. nih.gov Boric acid itself is often an effective catalyst in aqueous solutions, aligning with the principles of green chemistry due to its low toxicity and the potential to avoid organic solvents. nih.gov
Boric Acid Catalyzed Esterification and Amidation Reactions
One of the most developed areas of boric acid catalysis is in esterification and amidation reactions. nih.gov These transformations are of significant importance in the synthesis of pharmaceuticals, natural products, and other fine chemicals. nih.govorgsyn.org
The general mechanism for these reactions involves the activation of a carboxylic acid through the formation of a mixed anhydride with boric acid. orgsyn.orgnih.gov This intermediate is more susceptible to nucleophilic attack by an alcohol or an amine. A key advantage of using boric acid is its ability to promote these reactions under mild conditions, often with high chemoselectivity. nih.govacs.org
Boric acid demonstrates remarkable chemoselectivity in the esterification of α-hydroxycarboxylic acids. acs.orgnih.govune.edu.au It can selectively catalyze the esterification of the α-hydroxy acid group in the presence of other carboxylic acid functionalities, including β-hydroxy acids, within the same molecule. acs.orgune.edu.auresearchgate.net This selectivity is attributed to the formation of a stable five-membered cyclic intermediate involving the boric acid and the α-hydroxy and carboxylic acid groups. arkat-usa.orgresearchgate.net This intermediate accelerates the esterification of the α-carboxylic group while leaving other carboxylic groups unreacted. arkat-usa.orgresearchgate.net
For example, when malic acid, which contains both an α- and a β-hydroxycarboxylic acid moiety, is treated with methanol (B129727) in the presence of catalytic boric acid, it selectively forms the monoester at the α-position in high yield. researchgate.net This procedure is simple, high-yielding, and can be performed at ambient temperature. acs.orgresearchgate.net
Table 1: Boric Acid-Catalyzed Esterification of α-Hydroxycarboxylic Acids
| α-Hydroxycarboxylic Acid | Alcohol | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Mandelic Acid | Methanol | Methyl Mandelate | 95 | acs.org |
| Glycolic Acid | Methanol | Methyl Glycolate | 98 | acs.org |
| Lactic Acid | Methanol | Methyl Lactate | 97 | acs.org |
| Malic Acid | Methanol | Dimethyl Malate | 91 | acs.org |
| Citric Acid | Methanol | Trimethyl Citrate | 85 | nih.gov |
Boric acid is an effective catalyst for direct dehydrative esterification and amidation, which are atom-economical processes that produce water as the only byproduct. jimcontent.comresearchgate.net This approach avoids the need for pre-activated carboxylic acid derivatives like acid chlorides or anhydrides, which often generate hazardous waste. orgsyn.org
In direct amidation, boric acid facilitates the condensation of a wide range of carboxylic acids and amines, including less nucleophilic aromatic amines. orgsyn.org The reactions are typically carried out by refluxing in a hydrocarbon solvent with azeotropic removal of water. arkat-usa.org This method has been successfully applied to the large-scale synthesis of active pharmaceutical ingredients. researchgate.net Boric acid catalysis is also noted for preserving the integrity of stereogenic centers in both the carboxylic acid and amine partners. orgsyn.org
The efficiency of direct esterification is particularly high for carboxylic acids that have an additional polar substituent, such as an α-hydroxy group, which can coordinate with the boron atom. researchgate.net However, boric acid has also been used in combination with sulfuric acid to catalyze the esterification of phenols. arkat-usa.org
Boric Acid in Aldol-Type Condensations and Multicomponent Reactions
Boric acid serves as an efficient Lewis acid catalyst for aldol-type condensation reactions, which are fundamental carbon-carbon bond-forming reactions. arkat-usa.orgdeogiricollege.org It effectively catalyzes the cross-aldol condensation of aldehydes with ketones to produce α,β-unsaturated carbonyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. arkat-usa.orgresearchgate.net These reactions can be carried out under solvent-free conditions, often with microwave irradiation, providing an environmentally friendly synthetic route. arkat-usa.orgresearchgate.net The proposed mechanism involves the formation of an enol borate ester intermediate. nih.gov
Furthermore, boric acid has proven to be an effective catalyst in various multicomponent reactions (MCRs). researchgate.netnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. For instance, boric acid on silica (B1680970) has been used to promote three-component Mannich reactions in an ionic liquid, yielding a variety of β-amino carbonyl compounds under mild conditions. nih.gov It also catalyzes the condensation of indoles with aromatic aldehydes to synthesize diindolylmethanes. deogiricollege.org
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Boric acid | 762 |
| Malic acid | 525 |
| Methanol | 887 |
| Mandelic Acid | 1292 |
| Glycolic Acid | 757 |
| Lactic Acid | 612 |
| Citric Acid | 311 |
| Sialic Acid | 439327 |
| Benzoic acid | 243 |
| 4-phenylbutylamine | 78586 |
Isomerization Catalysis of Aldoses to Ketoses
Boric acid serves as a catalyst in the isomerization of aldoses to ketoses, a crucial transformation in carbohydrate chemistry and biomass conversion. researchgate.netnih.govfrontiersin.org This catalytic activity is essential for processes where ketoses are the preferred substrate, such as in the synthesis of furan (B31954) derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF) and 2-furfural (2-F). researchgate.netrsc.orguliege.be Aldoses are less readily converted to these furan derivatives compared to ketoses. researchgate.netrsc.org
The mechanism by which boric acid catalyzes this isomerization is distinct from that of metal catalysts. nih.govfrontiersin.org While metal catalysts like chromium trichloride (CrCl₃) promote a hydride shift, boric acid facilitates the transformation through an enediol intermediate mechanism. researchgate.netnih.govfrontiersin.orgrsc.org This process involves the formation of a complex between boric acid and the aldose, which stabilizes the sugar and prevents degradation under the basic conditions often required for isomerization. google.comgoogle.com The reaction is typically carried out in an aqueous solution in the presence of a tertiary or quaternary amine, which maintains the necessary alkaline pH (around 9 to 11). google.comgoogle.com
The efficiency of boric acid catalysis can be influenced by the reaction medium. For instance, in low-transition-temperature mixtures (LTTMs) composed of choline (B1196258) chloride and organic acids, boric acid's catalytic activity for aldose dehydration can be enhanced. nih.gov A synergy between boric acid and α-hydroxyacids has been observed, leading to faster and more selective reactions. researchgate.netuliege.be This is attributed to the formation of tetrahydroxyborate esters (THBE), which favors the isomerization of aldoses like D-glucose to D-fructose. nih.gov
Conditions for Boric Acid Catalyzed Aldose-Ketose Isomerization
| Parameter | Value/Range |
| Aldose Concentration | 5.0 to 36.0% w/v |
| Boric Acid Concentration | 0.89 to 6.4% w/v |
| Molar Ratio (Aldose:Boric Acid) | 1:1 |
| pH Range | 9.0 to 11.0 |
| Temperature Range | 38°C to 70°C |
Role of Polyborate Species in Catalysis
In aqueous solutions, particularly at concentrations higher than 0.01 M and within a pH range of 6 to 10, boric acid exists in equilibrium with various polyborate species. nih.gov The elucidation of catalytic mechanisms involving boric acid is complicated by the presence of these multiple boron species. rsc.org
In the context of peroxyacid hydrolysis, speciation modeling indicates the presence of not only B(OH)₃ and B(OH)₄⁻ but also polyborate ions such as B₂O(OH)₅⁻, B₃O₃(OH)₄⁻, and B₄O₅(OH)₄²⁻ at the pH where the catalytic effect is maximal. rsc.org Among these, the triborate ion, B₃O₃(OH)₄⁻, is identified as the predominant polyborate species, and it is considered to play a significant role in the catalytic pathway. nih.govrsc.orgrsc.orgresearchgate.net The involvement of B₃O₃(OH)₄⁻ is suggested as an alternative or concurrent pathway to catalysis by a single or two boric acid molecules. nih.govresearchgate.netrsc.org This triborate species contains a trigonal boron atom, which allows it to participate in catalytic mechanisms similar to that of B(OH)₃. nih.gov
The formation and stability of these polyborate species are dependent on factors like temperature and concentration. nih.govacs.org For example, the triborate ion is the major polyborate species in boric acid-rich solutions from 25 to 300 °C. researchgate.netacs.org The study of these species is crucial for understanding and modeling the chemical behavior in various industrial applications, including in nuclear reactor coolant systems where boric acid is used to control neutron flux. acs.org Furthermore, sulfated polyborates have been developed as solid acid catalysts, exhibiting both Lewis and Brønsted acidity, making them effective in various organic syntheses. ias.ac.inresearchgate.net Chiral polyborate anions have also been self-assembled and utilized as catalysts in asymmetric reactions, such as the reduction of quinolines. nih.gov
Common Polyborate Species in Aqueous Boric Acid Solutions
| Polyborate Species | Chemical Formula |
| Diborate | B₂O(OH)₅⁻ |
| Triborate | B₃O₃(OH)₄⁻ |
| Tetraborate | B₄O₅(OH)₄²⁻ |
| Pentaborate | B₅O₆(OH)₄⁻ |
Spectroscopic Characterization and Analytical Quantification of Boric Acid
Advanced Spectroscopic Techniques for Boric Acid Analysis
Spectroscopic methods provide detailed information about the molecular structure, bonding, and concentration of boric acid in different environments.
Raman Spectroscopy for Boric Acid Speciation in Aqueous Solutions
Raman spectroscopy is a powerful non-invasive technique for studying the speciation of boric acid in aqueous solutions. It allows for the identification and quantification of various boron-containing species that exist in equilibrium. In aqueous solutions, boric acid (B(OH)₃) can exist alongside the borate (B1201080) ion ([B(OH)₄]⁻) and various polyborate ions, such as triborate ([B₃O₃(OH)₄]⁻) and pentaborate ([B₅O₆(OH)₄]⁻). acs.orgacs.orgresearchgate.net
The Raman spectrum of aqueous boric acid is characterized by distinct peaks corresponding to these different species. The symmetric stretching vibration of the B-O bonds in the trigonal B(OH)₃ molecule gives rise to a strong, sharp peak typically observed around 880 cm⁻¹. acs.orgresearchgate.netnih.gov The borate anion, [B(OH)₄]⁻, with its tetrahedral geometry, exhibits a characteristic peak around 747 cm⁻¹. acs.orgnih.gov Polyborate species also have unique Raman signatures, with the triborate ion showing a peak at approximately 615 cm⁻¹ and the pentaborate ion at about 532 cm⁻¹. acs.orgnih.gov
The relative intensities of these peaks are dependent on factors such as pH, concentration, and temperature, providing a means to quantify the distribution of boron species under various conditions. acs.orgacs.orgresearchgate.netrsc.org For instance, as the pH of a boric acid solution increases, the intensity of the borate peak at 747 cm⁻¹ increases, while the boric acid peak at 880 cm⁻¹ decreases, reflecting the conversion of boric acid to the borate ion. Studies have utilized reduced isotropic Raman spectra, with perchlorate (B79767) as an internal standard, to obtain quantitative data on the speciation of boric acid and polyborates at temperatures up to 300°C. acs.orgnih.govrsc.org
| Species | Vibrational Mode | Raman Shift (cm⁻¹) | Reference |
|---|---|---|---|
| Boric Acid (B(OH)₃) | Symmetric B-O Stretch | ~880 | acs.orgresearchgate.netnih.gov |
| Borate ([B(OH)₄]⁻) | Symmetric B-O Stretch | ~747 | acs.orgnih.gov |
| Triborate ([B₃O₃(OH)₄]⁻) | Ring Breathing | ~615 | acs.orgnih.gov |
| Pentaborate ([B₅O₆(OH)₄]⁻) | Ring Breathing | ~532 | acs.orgnih.gov |
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Analysis
Fourier Transform Infrared (FTIR) spectroscopy is another vibrational spectroscopy technique that provides valuable information about the functional groups and molecular structure of boric acid. The FTIR spectrum of solid boric acid displays several characteristic absorption bands. A broad absorption band is typically observed in the region of 3200-3417 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxyl groups. researchgate.net
The asymmetric B-O stretching vibration in the trigonal boric acid molecule results in a strong band around 1417-1470 cm⁻¹. researchgate.netresearchgate.net In-plane B-O-H bending vibrations are observed near 1191-1195 cm⁻¹. researchgate.netresearchgate.net The out-of-plane B-O-H bending vibration gives rise to a band around 883-884 cm⁻¹. researchgate.netresearchgate.net Furthermore, a band corresponding to the BO₃ bending mode is found at approximately 542-547 cm⁻¹. researchgate.netusda.gov
When boric acid is in an aqueous solution, the FTIR spectrum can be used to distinguish between trigonal boric acid and the tetrahedral borate anion. The B-O asymmetric stretching of trigonal boron appears around 1410 cm⁻¹, while the asymmetric stretching of tetrahedral boron is observed near 955 cm⁻¹. usda.gov A band between 1148-1170 cm⁻¹ is attributed to a mixture of B-OH bending vibrations from both trigonal and tetrahedral boron. usda.gov
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| O-H Stretching | 3200-3417 | researchgate.net |
| Asymmetric B-O Stretching (Trigonal) | 1410-1470 | researchgate.netresearchgate.netusda.gov |
| In-plane B-O-H Bending | 1191-1195 | researchgate.netresearchgate.net |
| Asymmetric B-O Stretching (Tetrahedral) | ~955 | usda.gov |
| Out-of-plane B-O-H Bending | 883-884 | researchgate.netresearchgate.net |
| BO₃ Bending | 542-547 | researchgate.netusda.gov |
Ultraviolet-Visible (UV-Vis) Spectral Analysis of Boric Acid in Solvents
Ultraviolet-Visible (UV-Vis) spectroscopy is generally used for analyzing compounds with chromophores that absorb light in the UV-Vis region. Pure boric acid itself does not have significant absorption in the 200-450 nm range. nih.gov However, its UV-Vis spectral behavior can be influenced by the solvent and the presence of complexing agents.
Studies have shown that the UV-Vis spectrum of boric acid varies significantly with the solvent used. researchgate.netresearchgate.netijpsr.com For instance, an aqueous solution of boric acid has been reported to show negative absorbance across the UV-Vis range (190-1100 nm), while a methanolic solution exhibits positive absorbance. researchgate.netresearchgate.net This suggests that the solvent plays a crucial role in the electronic transitions, possibly through interactions with the boric acid molecule. The formation of polyborates at higher concentrations in water can also affect the spectral properties. researchgate.net
While direct UV-Vis analysis of boric acid is challenging due to its weak absorption, indirect methods have been developed. For example, boric acid can be complexed with reagents like curcumin (B1669340) to form a colored complex (rosocyanine) that can be quantified spectrophotometrically at a specific wavelength, typically around 540 nm. neliti.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Boric Acid Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a highly effective and specific technique for the quantification and structural analysis of boron compounds, including boric acid. The ¹¹B nucleus is highly receptive to NMR, providing sharp signals for species in symmetrical environments.
In ¹¹B NMR spectroscopy, the chemical shift is a key parameter for identifying different boron species. Boric acid, with its trigonal coordination, typically exhibits a chemical shift at approximately 19.3 to 19.6 ppm relative to a BF₃·Et₂O standard. nih.govacs.orgnih.gov In contrast, the tetrahedral borate anion ([B(OH)₄]⁻) resonates at a higher field, around 1.53 ppm. The observed chemical shift in an aqueous solution is a weighted average of the shifts of the different boron species present, which is dependent on the pH of the solution. researchgate.net
Quantitative ¹¹B NMR (qNMR) has been established as a reliable method for determining the boric acid content in various matrices. nih.govresearchgate.net This technique offers excellent linearity, precision, and accuracy, with a low limit of detection and quantification. nih.govresearchgate.net For instance, a validated ¹¹B qNMR method for determining boric acid in commercial biocides demonstrated a limit of detection of 0.02% w/w and a limit of quantification of 0.04% w/w. nih.gov The method has been successfully applied to a wide range of concentrations and shows good agreement with results from other analytical techniques like inductively coupled plasma-mass spectrometry (ICP-MS). nih.govresearchgate.net
High-Precision Analytical Methodologies for Boric Acid
Beyond spectroscopic techniques, several high-precision analytical methods are employed for the accurate determination of boric acid concentration.
Potentiometric and Visual Titration Methods for Boric Acid Determination
Boric acid is a very weak acid (pKa ≈ 9.24), making its direct titration with a strong base challenging due to the lack of a sharp endpoint. researchgate.nethach.comua.ptmetrohm.comacs.org To overcome this, a complexing agent, typically a polyol such as mannitol (B672) or glycerol, is added to the solution. researchgate.nethach.comua.ptacs.orgscribd.comderedpill.com
The polyol reacts with boric acid to form a much stronger monobasic acid complex (a borate-diol complex). hach.comacs.orgderedpill.com This increase in acidity allows for a sharp and distinct inflection point in the potentiometric titration curve when titrated with a standard solution of a strong base like sodium hydroxide (B78521) (NaOH). researchgate.nethach.comua.ptacs.org The endpoint can be detected potentiometrically using a pH electrode or visually using an appropriate indicator like phenolphthalein. deredpill.com The amount of boric acid is then calculated from the volume of titrant consumed at the equivalence point. hach.com The precision of potentiometric titration for boric acid determination can be very high, with some methods reporting a precision of about 0.01–0.02%. researchgate.net
The feasibility and accuracy of the visual titration depend on the concentration of the mannitol added. researchgate.netua.ptacs.org Sufficient mannitol must be present to drive the complexation reaction to completion and ensure a sharp color change at the endpoint. acs.org
Chromatographic Techniques for Boric Acid Quantification
Chromatography is a fundamental analytical technique that separates components of a mixture for subsequent identification and quantification. For boric acid, both liquid and gas chromatography methods are utilized, often requiring specific approaches due to the compound's chemical nature.
High-Performance Liquid Chromatography (HPLC) for Simultaneous Estimation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying components in a liquid mixture. However, boric acid's lack of a chromophore—a part of a molecule that absorbs ultraviolet (UV) light—makes direct detection by common UV detectors impossible. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net To overcome this, a refractive index detector is often employed, as it is sensitive to changes in the refractive index of the eluent, which is altered by the presence of the analyte. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net
A notable application of HPLC is the simultaneous estimation of boric acid and other compounds, such as chlorphenesin, in medicinal powders. scholarsresearchlibrary.comscholarsresearchlibrary.com A reverse-phase HPLC method using an isocratic system with an Inertsil C8-4 column has been successfully developed and validated for this purpose. scholarsresearchlibrary.comscholarsresearchlibrary.com The mobile phase typically consists of a mixture of water and acetonitrile (B52724), with the ratio adjusted to achieve optimal separation. scholarsresearchlibrary.comscholarsresearchlibrary.comresearchgate.net
Ion-exclusion chromatography (IEC) coupled with a charged aerosol detector (CAD) presents another avenue for the simultaneous determination of boric acid along with other weak inorganic acids like silicic and carbonic acids. mdpi.com This method utilizes a weakly acidic cation-exchange resin in its H⁺-form with ultra-pure water as the eluent, with acetonitrile added to enhance detector response. mdpi.com
For the conductometric determination of boric acid, a pre-column complexation with a polyol like sorbitol can be used. This forms an acidic boron complex that can be separated via reversed-phase HPLC and detected by a conductivity detector. oup.com
Below is a table summarizing typical HPLC conditions for boric acid analysis:
| Parameter | Value |
| Column | Inertsil C8-4 (250mm x 4.6mm, 3µm) |
| Mobile Phase | Water: Acetonitrile (70:30 v/v) |
| Flow Rate | 0.5 ml/min |
| Detector | Refractive Index Detector |
| Column Temperature | 34°C |
| Linear Range (Boric Acid) | 1753.2 – 5611.9 µg/ml |
Gas Chromatography (GC) for Boric Acid Derivatives
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Since boric acid is nonvolatile, it must be converted into a volatile derivative before it can be analyzed by GC. nih.govcanada.ca
One effective derivatization method involves reacting boric acid with triethanolamine (B1662121) to form triethanolamine borate, a volatile compound suitable for GC analysis. nih.gov This method, coupled with mass spectrometry (GC-MS), allows for fast, selective, and sensitive quantification of boric acid, even in complex matrices like drinking water. nih.gov The use of selected ion monitoring (SIM) mode in the mass spectrometer enhances accuracy and reduces matrix effects. nih.gov
Another approach involves the formation of trimethylsilyl (B98337) derivatives of inorganic anions, including borate, which are then analyzed by GC-MS. acs.org The synthesis of mixed isopropyl/trimethylsilyl derivatives of boric acid has also been explored for GC-MS analysis. acs.org Furthermore, the propylation of boron trifluoride can yield tripropylborane, which can then be converted to tetrapropylborate for analysis. wikipedia.org
The table below outlines a GC-MS method for boric acid analysis after derivatization:
| Parameter | Description |
| Derivatization Agent | Triethanolamine |
| Volatile Derivative | Triethanolamine borate |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Limit of Detection | 0.04 µg/L |
Spectrophotometric Methods for Boron Determination
Spectrophotometry is a widely used technique for the quantitative measurement of the reflection or transmission properties of a material as a function of wavelength. For boron determination, this method relies on the formation of colored complexes between boron and specific reagents. iosrjournals.org
Commonly used reagents for the colorimetric determination of boron include azomethine-H, carmine (B74029), and curcumin, which form colored complexes with boron that can be measured at specific wavelengths (410 nm, 605 nm, and 550 nm, respectively). iosrjournals.orgresearchgate.net The azomethine-H method is frequently employed due to its sensitivity and affordability, although it can be susceptible to cross-sensitivity with other elements. researchgate.net The carmine method is also noted for its precision and accuracy in determining boron in environmental water samples.
Fluorimetric methods, a subset of spectrophotometry, involve the reaction of boron with reagents like chromotropic acid or Alizarin Red S to form fluorescent compounds, the fluorescence of which is then measured. iosrjournals.org
Sample preparation for spectrophotometric analysis often involves dry ashing or wet ashing to decompose the sample matrix. borates.today
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Boron Analysis
Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a highly sensitive and robust analytical technique for determining the elemental composition of a wide variety of samples. tandfonline.comtandfonline.com It is well-suited for the simultaneous determination of multiple elements, including boron. mdpi.comresearchgate.net
In ICP-AES, the sample is introduced into an argon plasma, which excites the atoms of the elements present. As these excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample.
For boron analysis, several spectral emission lines can be used, including 249.772 nm, 249.677 nm, and 208.957 nm. mdpi.comresearchgate.net The choice of spectral line can depend on the sample matrix and potential spectral interferences. The technique offers good sensitivity with detection and quantification limits for boron typically in the range of 10–30 mg/kg and 40–100 mg/kg, respectively. mdpi.comresearchgate.net
ICP-AES has been successfully applied to the determination of boron in diverse matrices such as fertilizers, environmental samples, and biological tissues. tandfonline.commdpi.comnih.gov
Methodological Considerations for Unreacted Boric Acid Quantification
In certain applications, such as in the manufacturing of polarizing plates for LCDs, it is crucial to distinguish and quantify only the unreacted (free) boric acid, as it is this form that may be subject to regulatory scrutiny. sumitomo-chem.co.jp Boric acid in these materials can exist in two states: unreacted B(OH)₃ and boric acid that is chemically bonded to other components, such as polyvinyl alcohol (PVA). sumitomo-chem.co.jp
A specific analytical method has been developed to selectively extract and quantify the unreacted boric acid. sumitomo-chem.co.jp This method involves the use of a solvent system, such as 2-ethyl-1,3-hexanediol (B165326) in chloroform, that can selectively extract the unreacted boric acid without breaking the chemical bonds between the reacted boric acid and the polymer matrix. sumitomo-chem.co.jp Following extraction, the amount of boron in the extract is determined using ICP-AES. sumitomo-chem.co.jp
The development of such a method requires careful investigation of various solvents and extraction conditions to ensure the selective and efficient recovery of the unreacted boric acid. sumitomo-chem.co.jp Techniques like ¹¹B-NMR can be employed to study the dissolution behavior of the polymer and the state of boric acid in different solvents. sumitomo-chem.co.jp
Computational and Theoretical Investigations of Boric Acid Interactions and Mechanisms
Quantum Mechanical Studies of Boric Acid Molecular Conformations and Ionization
Quantum mechanical methods provide fundamental insights into the molecular structure of boric acid (H₃BO₃) and its behavior in aqueous solutions, particularly concerning its conformation and ionization. Theoretical calculations have been successfully employed to determine the acidic dissociation constant (pKa) of boric acid. nih.govturkjps.org These studies involve analyzing various molecular conformations and the crucial role of solute-solvent interactions. nih.gov
Ab initio and Density Functional Theory (DFT) are the primary quantum mechanical tools used for this purpose. nih.govturkjps.org By modeling the system at the molecular level, researchers can investigate the deprotonation process of boric acid in water. For instance, calculations can show changes in the electrical charge around specific oxygen atoms, confirming which hydrogen atom separates during deprotonation. nih.gov The theoretical pKa values for boric acid have shown comparable agreement with experimentally determined values, demonstrating the feasibility and accuracy of these computational approaches. nih.govturkjps.org
These computational methods are advantageous as they allow for the calculation of important structural properties of molecules in solution, such as dihedral angles, total atomic charges (e.g., Mulliken charges), bond lengths, and bond angles. nih.gov Understanding these properties is essential for explaining the molecule's reactivity and interactions.
Density Functional Theory (DFT) and Ab Initio Approaches for Boric Acid Systems
Density Functional Theory (DFT) and ab initio calculations are powerful computational techniques used extensively to investigate the properties of boric acid systems, from single molecules to bulk crystalline structures. These methods allow for a detailed examination of structural, electronic, and optical properties with a high degree of accuracy. figshare.comacs.orgrsc.org
In the study of solid-state boric acid, DFT has been used to explore its various polymorphs, such as the triclinic H₃BO₃-2A and trigonal H₃BO₃-3T forms. figshare.comacs.org These studies, employing functionals like the Tkatchenko and Scheffler dispersion-corrected GGA, have yielded unit cell parameters that are in close agreement with experimental X-ray diffraction data. figshare.comacs.org The calculations reveal that the properties of these polymorphs are governed by a complex interplay between in-plane hydrogen bonds and interplanar van der Waals interactions. figshare.comacs.org
Furthermore, DFT calculations have been crucial in determining the electronic properties of boric acid polymorphs. Both the 2A and 3T polymorphs are predicted to be insulators with large, indirect band gaps of approximately 6.26 eV. figshare.comresearchgate.net This theoretical value aligns well with the experimentally measured optical absorption band gap of 5.98 eV for the triclinic (2A) polymorph. figshare.comresearchgate.net Similar DFT investigations have been extended to the α-, β-, and γ-polymorphs of metaboric acid, a dehydrated form of boric acid, revealing how heating and structural changes can alter the nature of the band gap from indirect to direct. rsc.org
In aqueous solutions, DFT and neutron scattering studies have elucidated the microstructure, showing that boric acid is a relatively weakly hydrated molecule. rsc.org At the B3LYP/6-31+G(d) level of theory, calculations using Tomasi's method have been performed to analyze the formation of intermolecular hydrogen bonds between boric acid species and water molecules, which is critical for understanding its behavior in solution. nih.govturkjps.orgresearchgate.net
Computational Modeling of Boric Acid Interactions with Diverse Chemical Species
Computational modeling is a vital tool for understanding the complex interactions between boric acid and a wide array of chemical species. These theoretical studies provide molecular-level details that are often inaccessible through experimental means alone.
The esterification of boric acid with diols and polyols to form borate (B1201080) esters is a fundamentally important reaction. Computational studies have been instrumental in clarifying the controversial mechanism of this process. rsc.org Recent theoretical investigations using DFT (specifically, the M062X/aug-cc-pvtz level of theory) on the reaction between boric acid and an aliphatic diol have revealed a mechanistic pathway that rationalizes the low Gibbs energies of activation and the pH dependence observed experimentally. rsc.orgresearchgate.net
These studies have shown that previous computational models, which reported high Gibbs energies of activation (around 110 kJ mol⁻¹), were inconsistent with the known dynamic nature of the boron-oxygen ester linkage that forms and breaks rapidly at room temperature. rsc.org The newer, more accurate models predict a much lower Gibbs energy of activation (approximately 31.5 kJ mol⁻¹ for the first esterification step), aligning with experimental observations. rsc.org This improved understanding is crucial for the rational design of functional materials, such as self-healing hydrogels, that rely on the dynamic cross-linking of polymers with borate esters. rsc.orgnih.gov The interaction is not limited to simple diols; boric acid's ability to complex with polyols like mannitol (B672) and sorbitol is also a subject of significant interest. nih.govnih.govwikipedia.orgwikipedia.org
| Computational Method | System Studied | Key Finding | Reference |
|---|---|---|---|
| DFT (M062X/aug-cc-pvtz) | Boric acid + 2(R),4(S)-pentanediol | Calculated Gibbs energy of activation for the first esterification step is ~31.5 kJ mol⁻¹, which is significantly lower than previously reported values and consistent with experimental data. | rsc.org |
| - | Boric/Boronic acids + Diols/Polyols | Older computational studies reported Gibbs energies of activation around 110 kJ mol⁻¹, which did not align with the dynamic nature of the B-O ester linkage at room temperature. | rsc.org |
The interaction of boric acid with macrocyclic host molecules is an active area of computational research, driven by potential applications in sensing, drug delivery, and reducing toxicity. Density Functional Theory (DFT) investigations have been performed to understand the interaction mechanisms between boric acid and various macrocycles.
Studies have focused on hosts such as β-cyclodextrin (β-CD), pillar nih.govarene, and pyrogallol (B1678534) nih.govarene. The calculations consistently show negative complexation energies, which indicates that the formation of these host-guest complexes is an energetically favorable process. Structural analysis from these computational models reveals that the primary stabilizing force is the formation of intermolecular hydrogen bonds between the hydroxyl groups of boric acid and the functional groups of the macrocyclic hosts.
Furthermore, these studies have examined the electronic properties of the resulting complexes. The calculated HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps for the boric acid-macrocycle complexes were found to be larger than those of the individual host molecules. This increase in the energy gap suggests that the resulting complexes are kinetically stable systems. These findings highlight the potential of using macrocyclic hosts to encapsulate boric acid, which could enhance its bioavailability and modulate its properties through effective host-guest recognition.
Intermolecular hydrogen bonds (H-bonds) are a defining feature of boric acid's chemistry and are central to its structure and interactions. Computational studies have provided detailed characterizations of these crucial non-covalent interactions. DFT calculations, often combined with continuum solvation models like Tomasi's method, have been used to analyze the H-bonding network between boric acid and surrounding water molecules. nih.govturkjps.org
These theoretical analyses can determine key properties of the H-bonds, such as bond length and angle, which allows for their classification as strong, moderate, or weak. nih.gov For example, in aqueous solution, the H-bonds between boric acid species (both neutral and ionic) and water are classified as moderate. turkjps.org DFT calculations combined with neutron diffraction data have shown that the hydrogen bonding between boric acid and water is slightly stronger than the hydrogen bonding between the water molecules themselves in the hydration sphere. researchgate.net
In the solid state, the layered structure of boric acid is held together by an extensive two-dimensional network of hydrogen bonds. figshare.comacs.org Computational models show that the properties of boric acid polymorphs are dictated by the balance between these strong in-plane hydrogen bonds and the weaker van der Waals forces that act between the layers. figshare.comacs.org Similarly, the stability of boric acid complexes with other molecules, such as diols and macrocycles, is heavily reliant on the formation of specific hydrogen bonding patterns. rsc.org
| Interacting Species | H-Bond Length (Å) | H-Bond Classification | Reference |
|---|---|---|---|
| Boric Acid (H₂L(H₂O)₄) and Water | ~2.12 | Moderate | nih.gov |
| Borate Ion (HL⁻(H₂O)₃) and Water | ~2.10 | Moderate | turkjps.org |
| Boric Acid and Hydration Layer Water | Hydrogen bonding is stronger than between water molecules within the hydration layer. | researchgate.net |
Zeolites are crystalline aluminosilicates with well-defined porous structures that give them unique properties for adsorption, ion exchange, and catalysis. thermofisher.in While the interaction of various ions and small molecules with zeolites has been studied extensively, specific computational investigations focusing on the interaction between boric acid and zeolites are not widely available in the current literature.
However, the known properties of both boric acid and zeolites suggest a basis for potential interactions. Zeolites like ZSM-5 are used as catalyst supports and in various industrial absorption and filtration processes. thermofisher.in Given that boric acid exists as a neutral, weakly acidic molecule in aqueous solution, its interaction with the internal surfaces and channels of zeolites would likely be governed by hydrogen bonding and van der Waals forces. Computational methods such as DFT and molecular dynamics could, in principle, be used to model the adsorption of boric acid within zeolite pores, determine the most stable adsorption sites, calculate binding energies, and investigate any catalytic effects the zeolite framework might have on boric acid's reactivity. Such studies would be valuable for applications in water purification, where boron removal is a significant challenge, and in catalysis.
Reactions with Lignin (B12514952) Hydroxyl Groups
Computational studies, particularly those employing density functional theory (DFT), have been instrumental in exploring the reaction between the hydroxyl groups of lignin and boric acid, especially under alkaline conditions. nih.govnih.gov These investigations often use a model compound, such as the salicyl alcohol anion, to represent the reactive moieties within the complex lignin structure. nih.govnih.gov A key focus of this research is the formation of the anionic borate diester (ABDE), a product with high flame retardancy, which represents a promising application for lignin. nih.govnih.gov
Theoretical models have proposed several mechanisms for this reaction. A critical step identified in these mechanisms is the cleavage of B-O bonds in the boric acid molecule. nih.gov The presence of a sodium cation has been found to catalytically enhance the deprotonation of water clusters, which in turn produces the hydroxide (B78521) anion essential for this bond cleavage. nih.govnih.gov
Energy profile calculations of the proposed mechanisms suggest that the reaction likely initiates at the hydroxymethyl moieties of lignin rather than the phenol (B47542) moieties, as this pathway requires less energy for the critical B-O bond cleavage step. nih.govnih.gov However, a competing reaction is the formation of the tetrahydroxyborate anion (TBA) from boric acid and hydroxide anions. nih.govnih.govwikipedia.org This competing reaction can hinder the formation of the desired ABDE product, as the TBA intermediate requires very high activation energies to proceed to the ABDE. nih.govnih.gov Therefore, computational findings suggest that optimizing the reaction conditions involves enhancing the catalytic effect of sodium cations while controlling the formation of the tetrahydroxyborate anion. nih.govnih.gov The use of boric acid as a capping agent for the aromatic hydroxyl (Ar-OH) groups in lignin helps to block undesirable addition and condensation reactions during base-catalyzed depolymerization, leading to the formation of a coordinated boric acid-lignin complex. atamanchemicals.com
Table 1: Key Species and Findings in Boric Acid-Lignin Reactions
| Investigated Aspect | Model Compound | Key Species | Computational Finding | Citation |
|---|---|---|---|---|
| Reaction Mechanism | Salicyl Alcohol Anion | Anionic Borate Diester (ABDE) | Reaction may start at hydroxymethyl moieties due to lower energy requirements. | nih.gov, nih.gov |
| Catalysis | Water Cluster | Sodium Cation (Na+), Hydroxide Anion (OH-) | Na+ enhances deprotonation of water, forming OH- needed for B-O bond cleavage. | nih.gov, nih.gov |
| Competing Reaction | Boric Acid & Hydroxide | Tetrahydroxyborate Anion (TBA) | TBA formation competes with ABDE and has a high activation energy for further reaction. | nih.gov, nih.gov |
| Lignin Protection | Polymeric Phenol (Lignin) | Boric Esters | Boric acid caps (B75204) Ar-OH groups, preventing unwanted side reactions. | atamanchemicals.com |
Elucidation of Catalytic Mechanisms through Computational Studies
The mechanism of esterification between boric acid and diols has been a subject of considerable debate, and computational studies have been pivotal in providing deeper insights. wikipedia.orgepa.gov Theoretical investigations have challenged previously held assumptions and proposed new mechanistic pathways that better align with experimental observations, such as the dynamic nature of boron-oxygen (B-O) ester linkages that form at room temperature and neutral or mildly basic pH. wikipedia.orgepa.gov
Historically, computational studies reported Gibbs energies of activation for these reactions that were significantly higher (around 110 kJ mol⁻¹ or more) than experimental values (which range from approximately 30 to 70 kJ mol⁻¹). wikipedia.orgepa.gov This discrepancy highlighted a gap in the fundamental understanding of the reaction mechanism. wikipedia.orgepa.gov
A recent theoretical investigation, using boric acid and 2(R),4(S)-pentanediol as model reactants, has put forth an unprecedented mechanistic pathway. wikipedia.orgepa.gov This study calculated the Gibbs energy of activation for the first esterification step to be 31.5 kJ mol⁻¹, a value significantly lower than previously computed and more consistent with experimental data. wikipedia.org A key finding of this proposed mechanism is that the rate-determining step is not the initial formation of the B-O bond, as widely reported, but rather the tetrahedral/trigonal exchange of the borate monoester intermediate. epa.gov This exchange is facilitated by another boric acid molecule "removing" a hydroxyl group from the tetrahedral monoester, a step with a calculated Gibbs energy of activation of 35.6 kJ mol⁻¹. wikipedia.org
The computational pathway involves several key stages:
Initial Bond Formation: A potential energy surface (PES) scan helps determine the transition state for the initial bond formation between the boron atom of boric acid and the oxygen of the tetrahydroxyborate's hydroxyl group. epa.gov
Proton Transfer: During the formation of the B-O bond via a single transition state, the boron atom's geometry shifts from trigonal to tetrahedral, a proton is transferred from the diol's hydroxyl group to a hydroxyl on the boron derivative, and the trigonal geometry is restored upon the elimination of a water molecule. epa.gov
Role of Tetrahydroxyborate: The tetrahydroxyborate anion plays a crucial role by facilitating the removal of a proton from one of the diol's hydroxyl groups. epa.gov
These computational findings are crucial for the rational design of functional materials like self-healing hydrogels and polymers that rely on the dynamic nature of B-O linkages. wikipedia.orgepa.gov
Table 2: Comparison of Experimental and Computational Activation Energies for Boric Acid Esterification
| System | Activation Energy Type | Value (kJ mol⁻¹) | Significance | Citation |
|---|---|---|---|---|
| Boric acid + Aliphatic diol | Experimental | ~70 | Benchmark for theoretical models. | wikipedia.org, epa.gov |
| Boric acid + Aliphatic diol | Previous Computational Studies | ~110 or more | Incompatible with the dynamic nature of B-O ester linkages. | wikipedia.org, epa.gov |
| Boric acid + 2(R),4(S)-pentanediol | Recent Computational Study (First esterification step) | 31.5 | Lowest value computationally determined for this step. | wikipedia.org |
| Boric acid + 2(R),4(S)-pentanediol | Recent Computational Study (Tetrahedral/trigonal exchange) | 35.6 | Proposed as the new rate-determining step. | wikipedia.org |
Materials Science and Engineering Applications of Boric Acid
Boric Acid as a Modifier and Filler in Composite Materials
Boric acid is increasingly utilized as an additive in composite materials to improve their intrinsic properties. Its incorporation as a modifier and filler can lead to substantial enhancements in mechanical strength, fire retardancy, and thermal stability.
Enhancement of Mechanical and Fire-Resistant Properties in GFRP Composites
Glass Fiber Reinforced Polymer (GFRP) composites are valued for their high strength-to-weight ratio, but their polymer matrix often makes them susceptible to fire. nih.gov The addition of boric acid as a filler has been shown to improve both the mechanical and fire-resistant qualities of these composites. etasr.comresearchgate.net
Research indicates that boric acid significantly enhances the amorphous structure and mechanical strength of GFRP composites, with optimal performance observed at a 10% boric acid content. etasr.comresearchgate.net During combustion, boric acid contributes to fire resistance by producing wet B₂O₃ and volatile H₂O, which reduces heat. nih.gov The B₂O₃ forms a protective charcoal layer, or char, between the flame and the polymer surface, inhibiting the combustion process. nih.gov Studies have demonstrated that both boric acid and sodium silicate (B1173343) as fillers can increase the ignition time and lower the burning rate of GFRP composites, with boric acid showing superior performance in improving both mechanical and fire-resistant properties. etasr.comresearchgate.net
Table 1: Effect of Boric Acid on GFRP Composite Properties An interactive table summarizing key research findings on the impact of boric acid on the mechanical and fire-resistant properties of GFRP composites.
| Property | Observation | Source(s) |
| Mechanical Strength | Significantly enhanced, with optimal performance at 10% BA content. | etasr.com, researchgate.net |
| Fire Resistance | Increased ignition time and decreased burning rate. | etasr.com, researchgate.net |
| Mechanism | Forms a protective B₂O₃ char layer, reducing heat and inhibiting combustion. | nih.gov |
| Smoke Density | Addition of boric acid into unsaturated polyester (B1180765) resins (UPRs) decreases smoke density. | nih.gov |
Thermal Stability Enhancement in Epoxy Composites
The integration of boric acid into epoxy resins serves to heighten their thermal stability. core.ac.uk When used as a filler, boric acid can increase the residue yield after thermo-oxidative degradation and reduce the number of volatile products released upon heating. core.ac.uk
Role in Polyvinyl Alcohol (PVA) Films for Polarizing Plates
In the manufacturing of polarizing plates, which are essential components of liquid crystal displays (LCDs), polyvinyl alcohol (PVA) films are crucial. sumitomo-chem.co.jprsc.org Boric acid plays a vital role in the production process of iodine-type PVA polarizing plates. sumitomo-chem.co.jp
The process involves dyeing a PVA film with iodine and then stretching it to align the iodine molecules. rsc.org Following this, the film is treated in a hot boric acid solution. sumitomo-chem.co.jp This step, known as fixation, is critical for durability. rsc.orggoogle.com The boric acid creates a cross-linked internal structure within the PVA film, which stabilizes the polymer and fixes the orientation of the iodine complexes that act as the polarizing element. sumitomo-chem.co.jp This treatment improves the mechanical strength and durability of the polarizing film, ensuring it maintains its optical properties. sumitomo-chem.co.jprsc.org
Integration into Cementitious Composites for Infrastructure
Boric acid is incorporated into cementitious composites for specialized applications, particularly for its neutron-absorbing properties in radiation-shielding concrete. dntb.gov.ua However, its integration presents a complex effect on the material's properties. The addition of boric acid to concrete can significantly retard the hardening process and reduce initial strength because it inhibits the hydration of the cement. dntb.gov.uasciopen.com Boric acid reacts with components of the cement binder to form calcium borates. e3s-conferences.org
Despite the initial delay in hardening, research has explored ways to leverage boric acid's benefits while mitigating its drawbacks. One study showed that while the inclusion of boric acid and lime initially decreased compressive strength, the subsequent addition of nano-titanium dioxide (TiO₂) nanoparticles led to significant long-term enhancements in compressive strength and durability. sciopen.comresearchgate.net After 56 days, the compressive strength of mortars containing 1% boric acid, 0.5% lime, and nano-TiO₂ increased significantly compared to their 7-day strength. sciopen.com This indicates that with the right formulation and sufficient curing time, boric acid can be part of a system that enhances the long-term performance and corrosion resistance of cement-based composites for infrastructure. sciopen.come3s-conferences.org
Boric Acid in Nuclear Engineering Applications
Boric acid is indispensable in the nuclear power industry, primarily for its neutron-absorbing capabilities, which are fundamental to the control and safety of pressurized water reactors (PWRs). borax.comnih.gov
Boric Acid in Water Cooling Systems and its Interaction with Concrete
In PWRs, boric acid is dissolved in the primary coolant water to control the nuclear fission rate. nih.govmetrohm.com The boron-10 (B1234237) (¹⁰B) isotope, which constitutes about 20% of natural boron, has a very high cross-section for absorbing thermal neutrons. borax.com By adjusting the concentration of boric acid in the coolant, reactor operators can control the reactivity, and therefore the power output, of the reactor. nih.govmetrohm.com This system is crucial for normal power adjustments, reactor shutdown, and as a safety measure during refueling or emergencies. borax.com
A significant engineering challenge arises from the potential leakage of this borated water from systems like the spent fuel pool. researchgate.netepri.com Prolonged exposure of reinforced concrete structures to boric acid can lead to degradation, compromising the structural integrity of the facility. researchgate.netnih.gov Boric acid reacts with calcium hydroxide (B78521) (Ca(OH)₂) present in the concrete, generating various borate (B1201080) products. nih.gov This chemical attack can damage the cement matrix and aggregates. epri.comnih.gov The severity of the degradation is dependent on both the concentration of the boric acid and the temperature. nih.govcncb.ac.cn Studies simulating high-temperature (70°C) and high-concentration (180,000 ppm) leakage scenarios found a compressive strength loss of 27.8% and significant surface corrosion in concrete specimens after 180 days. nih.govcncb.ac.cnresearchgate.net This underscores the critical need to manage and contain boric acid solutions within nuclear facilities to ensure long-term structural safety. cncb.ac.cn
Table 2: Impact of Boric Acid Leakage on Concrete Properties An interactive table summarizing the effects of boric acid exposure on concrete, based on experimental conditions.
| Curing Condition | Compressive Strength Loss (after 180 days) | Mass Loss (after 180 days) | Observation | Source(s) |
| 70°C, 180,000 ppm | 27.8% | 0.69% | Most serious loss of mass and surface corrosion. | nih.gov, cncb.ac.cn |
| 70°C, 7000 ppm | Stable | Stable | No obvious performance loss. | nih.gov, cncb.ac.cn |
| 20°C and 40°C | Stable | Stable | Performance of specimens was stable. | nih.gov, cncb.ac.cn |
Microstructural and Property Changes in Concrete Due to Boric Acid Corrosion
Boric acid (H₃BO₃) is utilized in the water cooling systems of nuclear power stations as a neutron shield. researchgate.netnih.gov However, potential leakage of borated water can lead to corrosion of the concrete structures, impacting the safety and durability of nuclear power facilities. nih.govresearchgate.net The interaction between boric acid and concrete induces significant changes in the material's microstructure and mechanical properties, with the severity of these effects being highly dependent on factors like temperature and boric acid concentration.
At ambient temperatures (20°C and 40°C), the performance of concrete exposed to boric acid solutions generally remains stable. nih.gov Some studies have even noted that the mechanical strength of concrete in boric acid solutions can increase over time, with only a slight decrease in fundamental properties compared to specimens cured in a natural environment. scientific.net The corrosive effects at these temperatures are often considered weak or insignificant. scientific.net However, the addition of boric acid can retard the hydration of cement by creating an amorphous borate material that encapsulates cement phases. researchgate.net
The corrosive impact of boric acid becomes substantially more pronounced at elevated temperatures and high concentrations. nih.gov In an environment of 70°C and a boric acid concentration of 180,000 ppm, concrete can experience a significant reduction in compressive strength—by as much as 27.8%—along with considerable mass loss and surface corrosion. researchgate.netnih.gov This high concentration severely damages the concrete's surface structure, which is the primary cause of property loss. researchgate.netnih.gov The mechanism involves a neutralization reaction between boric acid and the cement, which can be more destructive than the impact on hydration. nih.gov
Microstructural analysis using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) reveals the formation of new products, primarily calcium borate (Ca(BO₂)₂), on the concrete surface. scientific.net This corrosion is most detectable in high concentration solutions (e.g., 30,000 ppm) after prolonged exposure, though the inner parts of the concrete may remain unaffected. scientific.net The corrosion process also leads to an increase in the number of harmful pores within the concrete matrix. nih.gov
Conversely, when used as an additive in pumice aggregate lightweight concrete, boric acid has been shown to improve certain properties. It can fill pores within the concrete, leading to decreased porosity and water absorption, and an increase in dry unit weight, compressive strength, and tensile splitting strength. iiste.org
Table 1: Effect of Boric Acid on Concrete Properties Under Various Conditions
| Condition | Observation | Source(s) |
| Temperature: 20°C and 40°C | Performance of concrete specimens remains stable. nih.gov | nih.gov |
| Temperature: 70°C | Stable performance at 0, 2000, and 7000 ppm concentrations. nih.gov | nih.gov |
| Temperature: 70°C & 180,000 ppm | Compressive strength reduced by 27.8%; significant mass loss and surface corrosion; increase in harmful pores. nih.gov | nih.gov |
| Concentration: < 30,000 ppm | Does not significantly affect the serviceability of concrete; corrosion is slight. researchgate.net The influence on steel bar corrosion and bond strength is insignificant. scientific.net | researchgate.netscientific.net |
| Addition to Lightweight Concrete | Decreased porosity and water absorption; increased dry unit weight, compressive strength, and tensile splitting strength. iiste.org | iiste.org |
| General Effect on Hydration | Hinders cement hydration by generating amorphous borate material that encapsulates cement phases. researchgate.net | researchgate.net |
Boric Acid in the Synthesis and Properties of Luminescent Materials
Boric acid plays a crucial role as a precursor and flux in the synthesis of various luminescent materials, particularly rare earth (RE) borates. These materials are of interest for applications in lighting and displays. mdpi.com The use of boric acid, especially in excess, influences the synthesis process, crystal structure, and the ultimate photoluminescent properties of the final product.
Rare earth orthoborates (REBO₃) are a class of luminescent materials that can be synthesized using several methods involving boric acid. mdpi.com The most common approach is a high-temperature solid-state reaction where boric acid is mixed with a rare earth oxide, such as yttrium oxide (Y₂O₃). mdpi.comresearchgate.net Upon heating, orthoboric acid dehydrates to form metaboric acid (HBO₂) and subsequently boric oxide (B₂O₃), which then reacts with the rare earth oxide. mdpi.compreprints.org
Another effective method involves using molten boric acid as a reaction medium or flux. capes.gov.bracs.org This low-temperature approach is advantageous because boric acid melts at approximately 171°C, providing a suitable medium for the formation of polyborates that may not be stable at higher temperatures. acs.org This technique has been successfully used to synthesize hydrated rare earth hexaborates (H₃LnB₆O₁₂) and anhydrous pentaborates (LnB₅O₉). capes.gov.bracs.org
Microwave-assisted synthesis is a more recent method that has been shown to produce yttrium orthoborates with improved photoluminescence properties compared to conventional solid-state reactions. mdpi.comresearchgate.net In these syntheses, boric acid is often used in excess of the stoichiometric amount, which serves to improve the crystallinity of the resulting material. mdpi.com
The amount of boric acid used during synthesis, particularly when in excess, can induce significant structural modifications in the host material, which in turn alters its photoluminescence (PL) properties. mdpi.comresearchgate.net
In the synthesis of europium-doped yttrium oxide, adding small amounts of boric acid can improve the crystallinity of the yttria host lattice and enhance luminescence. d-nb.infooiccpress.com However, consuming specific, larger quantities of boric acid can drive a dramatic change in the crystal structure, from the cubic form of yttrium oxide to the hexagonal vaterite structure of yttrium orthoborate (YBO₃). mdpi.comd-nb.info This structural transformation leads to a significant shift in the main emission wavelength. For (Y₀.₉₆Eu₀.₀₄)₂O₃, the emission shifts from the reddish 612 nm (⁵D₀–⁷F₂ transition) to the orangish 592 nm (⁵D₀–⁷F₁ transition) characteristic of YBO₃:Eu³⁺. d-nb.info
FTIR spectroscopy analysis reveals that an excess of boric acid can lead to the formation of boroxol rings ([B₃O₉]⁹⁻) within the structure. mdpi.com In samples synthesized via solid-state reaction, increasing boric acid excess leads to the formation of a low-temperature phase where boron is four-coordinated. mdpi.com In contrast, samples produced by microwave-assisted methods show the formation of boroxol rings regardless of the amount of boric acid excess. mdpi.com
Furthermore, the heat treatment of boric acid itself can induce structural defects that act as centers for luminescence. unica.it Thermal processing between 200°C and 400°C can cause its transformation into metaboric acid and amorphous boron oxide, creating defects that result in phosphorescence in the visible range (at ≈480 and 528 nm). unica.it This suggests that the activation of phosphorescence is correlated with the presence of these structural defects. unica.it
Table 2: Influence of Boric Acid on the Structure and Photoluminescence of Yttrium-Based Phosphors
| Condition | Structural Change | Effect on Photoluminescence | Source(s) |
| Small addition of H₃BO₃ to Y₂O₃:Eu³⁺ | Improves crystallinity of the cubic yttria host lattice. d-nb.infooiccpress.com | Enhances luminescence intensity. d-nb.infooiccpress.com | d-nb.infooiccpress.com |
| Sufficient quantity of H₃BO₃ | Induces a phase change from cubic Y₂O₃ to hexagonal YBO₃. d-nb.info The presence of excess boric acid can lead to the formation of boroxol rings. mdpi.com | Shifts the main emission wavelength from 612 nm (reddish) to 592 nm (orangish). d-nb.info Microwave-assisted synthesis generally yields improved fluorescence properties. mdpi.com | mdpi.comd-nb.info |
| Higher quantities of H₃BO₃ | Can decelerate the growth of oxide materials and introduce impurities. d-nb.info | Suppresses the photoluminescence intensity. d-nb.infooiccpress.com | d-nb.infooiccpress.com |
| Thermal processing of H₃BO₃ alone | Transformation into metaboric acid and amorphous boron oxide; creation of structural defects. unica.it | Induces phosphorescence in the visible range (≈480 nm and 528 nm) due to trapping and detrapping of charge carriers at defect sites. unica.it | unica.it |
Mechanistic Insights into Biological and Biomedical Actions of Boric Acid
Antimicrobial Mechanisms of Boric Acid
Boric acid exhibits broad-spectrum antimicrobial activity, functioning as a bacteriostatic and fungistatic agent, and can be fungicidal at higher concentrations. wikipedia.orgguidetopharmacology.org Unlike targeted antibiotics and antifungals, its wide-ranging inhibitory effects on various microbial biological processes make the development of resistance less likely. guidetopharmacology.org The mechanisms behind its antimicrobial action are multifaceted, involving disruption of cellular metabolism, prevention of key morphological transitions, and varying levels of effectiveness against different microbial groups.
A primary antimicrobial mechanism of boric acid is the disruption of microbial cellular metabolism. wikipedia.org Research indicates that inhibition of oxidative metabolism is a key antifungal action. guidetopharmacology.orgwikipedia.org Studies on Candida albicans have shown that boric acid significantly limits CO2 production, suggesting a rapid interaction with cellular metabolic targets. guidetopharmacology.org This fungistatic effect is further supported by findings that boric acid can reduce intracellular ATP levels in Candida albicans. wikipedia.org
Boric acid's interaction with ribose and ribose-containing molecules, such as the essential co-enzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), is another proposed mechanism. uni.lu It is speculated that boric acid may inhibit yeast growth by disrupting the synthesis of tryptophan and, consequently, NAD, which is crucial for numerous cellular reactions. uni.lu Furthermore, at sub-inhibitory concentrations, boric acid has been observed to decrease the production of cellular ergosterol (B1671047), a vital component of the fungal cell membrane. wikipedia.orgguidetopharmacology.org This suggests an interference with ergosterol biosynthesis, a pathway that relies on cellular oxidative metabolism. guidetopharmacology.org In the model yeast Saccharomyces cerevisiae, boric acid is also implicated in the disruption of translational control and amino acid metabolism. researchgate.net
Table 1: Effects of Boric Acid on Microbial Metabolism
| Metabolic Process | Effect of Boric Acid | Microorganism Studied | Reference |
|---|---|---|---|
| Oxidative Metabolism | Inhibition, Reduced CO2 Production | Candida albicans | guidetopharmacology.org, wikipedia.org |
| Energy Metabolism | Reduction of Intracellular ATP | Candida albicans | wikipedia.org |
| Ergosterol Synthesis | Decreased Cellular Ergosterol | Candida albicans | wikipedia.orgguidetopharmacology.org |
| Tryptophan & NAD Synthesis | Postulated Disruption | Yeast | uni.lu |
| Amino Acid Metabolism | Disruption | Saccharomyces cerevisiae | researchgate.net |
Biofilms, structured communities of microorganisms, are notoriously resistant to antimicrobial agents. Boric acid has demonstrated a significant ability to interfere with the formation of these resilient structures in both fungi and bacteria. guidetopharmacology.orgresearchgate.netnih.gov In Candida albicans, a common fungal pathogen, boric acid not only inhibits the development of biofilms but also disrupts the yeast-to-hyphal transition. wikipedia.orgguidetopharmacology.orgnih.gov This morphological shift is a critical virulence factor, enabling tissue invasion. nih.gov
Studies have shown that boric acid is superior to the common antifungal fluconazole (B54011) at inhibiting hyphal formation, with the effect being dose-dependent. nih.gov Even at low concentrations, boric acid can disrupt the cytoskeleton of hyphae. nih.gov Furthermore, it is effective in reducing the biomass and metabolic activity of mature, pre-formed biofilms. nih.gov This disruption of both biofilm formation and hyphal morphogenesis likely contributes significantly to its therapeutic efficacy in treating infections like vulvovaginal candidiasis. wikipedia.orgguidetopharmacology.orgresearchgate.net
Boric acid possesses broad-spectrum antimicrobial properties, showing activity against a variety of bacteria and fungi. cenmed.comguidetopharmacology.orgamericanelements.com It is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus and Streptococcus species. guidetopharmacology.org Its efficacy extends to clinically important yeasts, notably Candida species, including isolates that have developed resistance to standard azole antifungal drugs like fluconazole. wikipedia.orgguidetopharmacology.orgresearchgate.net
Despite its broad range, susceptibility to boric acid can vary among different microbial groups and even within species. researchgate.net For instance, while it is generally effective against various Candida species, population-level variation in susceptibility and tolerance is observed to be less broad than for fluconazole. nih.govresearchgate.net Its inhibitory effects have been reported against bacteria such as S. mutans and Staphylococcus aureus. researchgate.net The toxicity and effectiveness can also be concentration-dependent, with lower concentrations acting as an inhibitor while higher concentrations can be lethal to the microbes. aksaray.edu.tr Some studies have also noted differential susceptibility based on the life stage of an organism, as seen in insects. oup.com
Inhibition of Biofilm Formation and Hyphal Transformation
Boric Acid in Wound Healing and Tissue Regeneration
Beyond its antimicrobial actions, boric acid has demonstrated positive effects on wound healing and tissue regeneration. fishersci.befishersci.ca These properties are attributed to its ability to modulate cellular activities crucial for tissue repair, such as inflammation, cell proliferation, and the production of growth factors. fishersci.beamerigoscientific.com
Boric acid exerts anti-inflammatory effects that are beneficial for wound healing. wikipedia.orgfishersci.be In studies involving chronic wounds, treatment with boric acid resulted in a significant decrease in inflammatory cell counts over time. amerigoscientific.com It has also been observed to reduce nitric oxide (NO) emission in macrophages, further indicating an anti-inflammatory effect. fishersci.ca
In addition to modulating inflammation, boric acid positively influences the metabolism and activity of dermal cells. fishersci.be It has been shown to increase the proliferation and migration of dermal cells, including fibroblasts. americanelements.comfishersci.befishersci.ca This stimulation of cellular activity is a key component of the wound closure process. fishersci.be
Table 2: Boric Acid's Influence on Wound Healing Parameters
| Parameter | Effect of Boric Acid | Reference |
|---|---|---|
| Inflammatory Cell Count | Significant Decrease | amerigoscientific.com |
| Angiogenesis | Statistically Significant Increase | amerigoscientific.com |
| Granulation | Statistically Significant Increase | amerigoscientific.com |
| Re-epithelialization | Statistically Significant Increase | amerigoscientific.com |
| Wound Dimensions (Width, Length, Depth) | Significant Reduction | amerigoscientific.com |
A significant aspect of boric acid's role in tissue regeneration is its ability to induce cellular differentiation and stimulate the production of essential growth factors. fishersci.beamerigoscientific.com It has been shown to promote the osteogenic differentiation of bone marrow-derived mesenchymal stem cells and upregulate bone formation biomarkers. In studies using polycaprolactone (B3415563) scaffolds, the inclusion of boric acid enhanced the bioactivity of the scaffold, with its concentration being a key factor in directing bone differentiation of human bone marrow mesenchymal stem cells.
In the context of skin wounds, boric acid significantly increases the levels of growth factor gene expression in dermal cells. americanelements.com Keratinocytes treated with boric acid show high levels of granulocyte-macrophage colony-stimulating factor (GM-CSF), fibroblast growth factor-7 (FGF-7), and transforming growth factor-β1 (TGF-β1). fishersci.ca This enhanced production of growth factors, combined with increased cellular proliferation and migration, contributes to accelerated wound healing, including improved angiogenesis, collagen synthesis, and re-epithelialization. americanelements.comfishersci.caamerigoscientific.com
Table of Mentioned Compounds
| Compound Name | PubChem CID |
|---|---|
| Boric acid (H₃BO₃) | 7628 |
| Ergosterol | 444679 |
| Fluconazole | 3365 |
| Nicotinamide adenine dinucleotide (NAD) | 5892 |
| Polycaprolactone (monomer) | 10401 |
| Ribose | 5779 |
| Silver nitrate | 24470 |
Regulation of Extracellular Matrix Components
Boric acid (H₃BO₃) has been shown to exert significant influence over the components of the extracellular matrix (ECM), which is crucial for tissue structure and function, particularly in processes like wound healing. researchgate.netnih.gov Research indicates that boric acid modulates the turnover of the ECM by affecting both the synthesis and degradation of its key macromolecules. researchgate.netresearchgate.net
In vitro studies using human fibroblasts and chick embryo cartilage have demonstrated that boric acid can decrease the intracellular synthesis of proteoglycans and collagen. nih.gov Concurrently, it promotes the release of these macromolecules into the extracellular space. researchgate.netnih.gov This suggests a regulatory role for boric acid in the dynamic remodeling of the ECM.
Furthermore, boric acid influences the activity of enzymes responsible for ECM turnover. researchgate.netselcuk.edu.tr While it has been observed to directly inhibit the activity of elastase and alkaline phosphatase in vitro, it appears to enhance the activity of trypsin-like enzymes, collagenase, and cathepsin D within fibroblasts, suggesting a complex, context-dependent regulatory mechanism. researchgate.netmdpi.com This enzymatic modulation contributes to the breakdown and rebuilding of the ECM, a critical aspect of tissue repair and regeneration. researchgate.net The regulation of ECM production is considered a key mechanism through which boric acid facilitates wound healing, by enhancing the release of proteins, collagen, and proteoglycans. researchgate.net Some studies suggest these effects may be mediated by tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com
Table 1: Effects of Boric Acid on Extracellular Matrix Components and Related Enzymes
| Component/Enzyme | Effect of Boric Acid | Experimental Model | Reference |
|---|---|---|---|
| Proteoglycan Synthesis | Decreased intracellularly, increased release | Human Fibroblasts, Chick Embryo Cartilage | researchgate.netnih.gov |
| Collagen Synthesis | Decreased intracellularly, increased release | Human Fibroblasts, Chick Embryo Cartilage | researchgate.netnih.govresearchgate.net |
| Elastase Activity | Decreased (direct inhibition in vitro) | In vitro enzyme assay | researchgate.netmdpi.com |
| Collagenase Activity | Enhanced (in fibroblasts) | Fibroblasts | researchgate.netmdpi.com |
| Trypsin-like Enzyme Activity | Enhanced (in fibroblasts) | Fibroblasts | researchgate.netmdpi.com |
| Alkaline Phosphatase Activity | Decreased (direct inhibition in vitro) | In vitro enzyme assay | researchgate.netmdpi.com |
| Cathepsin D Activity | Enhanced (in fibroblasts) | Fibroblasts | mdpi.com |
Protective Effects of Boric Acid in Biological Systems
Attenuation of Chemotherapy-Induced Organ Toxicity
Boric acid has demonstrated a protective capacity against organ damage induced by chemotherapy agents, such as cisplatin (B142131). sci-hub.senih.gov Cisplatin is known for its significant side effect of nephrotoxicity, which is linked to oxidative stress, inflammation, and apoptosis in kidney tissue. sci-hub.se
Research in rat models has shown that pre-treatment with boric acid can mitigate cisplatin-induced kidney damage. sci-hub.senih.gov The protective mechanism involves the reduction of oxidative stress markers. For instance, boric acid administration was found to lower the levels of malondialdehyde (MDA), a product of lipid peroxidation, and increase the levels of glutathione (B108866) (GSH), a major intracellular antioxidant, in kidney tissue of cisplatin-treated rats. sci-hub.se
Furthermore, boric acid helps to curb the inflammatory response associated with cisplatin toxicity. It has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). sci-hub.se By reducing both oxidative stress and inflammation, boric acid helps to lessen apoptotic damage in the kidney, with studies noting a significant reduction in apoptosis in the group treated with 200 mg/kg of boric acid. sci-hub.se These findings suggest that boric acid could be a potential agent for reducing the harmful side effects of certain chemotherapy drugs. sci-hub.seresearchgate.net
Promotion of Embryo Development In Vitro
Boric acid, an essential trace element, has been found to play a supportive role in the early stages of life by promoting the development of embryos in vitro. cambridge.orgcambridge.org Studies on mouse embryos have revealed that supplementing culture media with low concentrations of boric acid can significantly enhance their developmental potential. cambridge.orgresearchgate.netnih.gov
The addition of boric acid to the culture medium has been shown to improve the rates of blastocyst formation. cambridge.orgcambridge.org For instance, in one study, blastocyst development rates were significantly higher in groups treated with 1.62 × 10⁻³ µM and 1.62 × 10⁻⁴ µM of boric acid compared to the control group. cambridge.org This was accompanied by an increase in the total number of cells within the blastocysts, indicating a positive effect on cell proliferation and embryo quality. cambridge.org
At the molecular level, boric acid supplementation influences the expression of key genes related to pluripotency and antioxidant defense. cambridge.org The relative transcript levels of pluripotent genes like NANOG and CDX2, as well as antioxidant genes such as SOD1, SOD2, and GPX1, were positively affected in boric acid-treated embryos. cambridge.org These findings indicate that boric acid's beneficial effects on in vitro embryo development are mediated by its influence on crucial cellular and molecular pathways that support embryo viability and growth. cambridge.orgresearchgate.net
Prevention of Post-Operative Intra-abdominal Adhesions
Post-operative intra-abdominal adhesions, which are bands of fibrous tissue that can form after surgery, represent a significant clinical problem. nih.govresearchgate.net Boric acid has emerged as a promising agent for the prevention of these adhesions, primarily due to its anti-inflammatory and antifibrotic properties. nih.govjournalagent.com
Studies conducted on rat models of intra-abdominal adhesions have consistently demonstrated the efficacy of boric acid solutions in reducing their formation. nih.govresearchgate.netnih.gov When applied intra-abdominally, a 5% boric acid solution resulted in a statistically significant decrease in the development of adhesions, as assessed by both macroscopic and microscopic evaluation. nih.govresearchgate.net The reduction in adhesions is attributed to a significant decrease in both inflammation and fibrosis at the surgical site. nih.gov
The mechanism appears to involve the modulation of key inflammatory and fibrotic mediators. Research has shown that topical application of boric acid can significantly lower tissue levels of tumor necrosis factor-α (TNF-α) and transforming growth factor-β1 (TGF-β1), both of which are pivotal in the pathogenesis of adhesion formation. journalagent.comnih.gov By mitigating the initial inflammatory response and subsequent fibrotic processes, boric acid effectively prevents the development of post-operative intra-abdominal adhesions in experimental models. nih.govjournalagent.com
Toxicological Mechanisms of Boric Acid at the Cellular and Molecular Level
Disruption of Cellular Metabolism and Mitochondrial Function
While beneficial at low concentrations, higher concentrations of boric acid can exert toxic effects by disrupting fundamental cellular processes, particularly cellular metabolism and mitochondrial function. nih.govresearchgate.netnih.gov Mitochondria, the powerhouses of the cell, are especially sensitive to chemical insults, and their dysfunction is a key element in boric acid's toxicity. nih.govjournalagent.com
Functionally, boric acid has been observed to cause a reduction in mitochondrial membrane potential and a decrease in the activity of mitochondrial enzymes. nih.govresearchgate.net This impairment of the mitochondrial respiratory chain disrupts the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.gov The disruption of metabolism and the impairment of normal mitochondrial function are considered primary modes of boric acid's toxic action, which can ultimately lead to a loss of cell viability and cell death. researchgate.netnih.gov This mitochondrial dysfunction is a central mechanism underlying the toxic activity of boric acid against various organisms. nih.govresearchgate.net
Table 2: Summary of Boric Acid's Toxicological Effects on Cellular Metabolism and Mitochondria
| Cellular Target | Observed Effect | Consequence | Reference |
|---|---|---|---|
| Mitochondrial Structure | Swelling, loss of cristae, degeneration | Impaired organelle function | nih.govnih.govplos.org |
| Mitochondrial Membrane Potential | Reduction | Compromised energy production | nih.govresearchgate.net |
| Mitochondrial Enzymes | Decreased activity | Disrupted metabolic pathways | nih.govresearchgate.netnih.gov |
| Cellular Metabolism | Disruption, ATP depletion | Loss of cell viability, cell death | nih.gov |
Interaction with Hydroxyl Compounds and Macromolecules
Boric acid is known for its ability to interact with various biological molecules, a characteristic that underpins many of its physiological and toxicological effects. This interaction is particularly notable with compounds containing hydroxyl groups, such as carbohydrates and certain macromolecules. sid.irnih.govnih.gov
The fundamental reaction involves the formation of cyclic ester complexes with compounds that have diol or polyol groups, especially when the hydroxyl groups are in a favorable geometric orientation. sid.ir In aqueous solutions, boric acid exists in equilibrium with the borate (B1201080) anion. While non-acidic polyols and saccharides predominantly react with the tetrahedral borate anion, acidic chelate ligands can react directly with the trigonal boric acid. Both reactions result in the formation of tetrahedral anionic complexes. This reactivity allows boric acid to form complexes with a wide range of biological molecules, including carbohydrates, glycoproteins, nucleotides, and nucleosides. sid.ir
Research has demonstrated that boric acid can form complexes with sugars like sucrose, lactose, arabinose, and glucose. sid.ir This interaction is strong enough to alter the chromatographic behavior of these sugars, indicating the formation of a boric acid-carbohydrate complex. sid.ir The ability of boric acid to form these complexes is thought to be a key part of its biological function, including its role in the structure of plant cell walls through the crosslinking of carbohydrate polymers. nih.gov
Furthermore, boric acid and its derivatives can interact with functional groups other than hydroxyls, including amines and thiols, through the formation of reversible, non-ionic bonds. nih.govorst.edu This broad reactivity allows it to potentially influence the activity of a large number of enzymes and other proteins. nih.govmdpi.com The interaction can occur directly with the enzyme or by binding to cofactors or substrates. metu.edu.tr For instance, it has been shown to interact with the active site serine of β-lactamase, forming a covalent adduct. nih.gov
Effects on Gene Expression and Cell Division
Boric acid exerts significant and varied effects on gene expression and cell division, which are dependent on its concentration and the cell type. These effects range from regulating the expression of specific genes to inducing cell cycle arrest and apoptosis. aacrjournals.orgselcukmedj.orgunlv.edu
Gene Expression:
Boric acid has been shown to modulate the expression of a wide array of genes involved in various cellular processes. In human cell lines, it has been observed to alter the expression of genes related to ion transport, steroid biosynthesis, and cellular stress responses.
For example, in HEK293 cells, a non-toxic concentration of boric acid (250 μM) led to a significant increase in the mRNA expression of the human anion exchanger genes SLC4A2 (up to 8.6-fold) and SLC4A3 (up to 2.6-fold), while having no significant effect on SLC4A1. researchgate.netnih.gov In the HepG2 human hepatocellular carcinoma cell line, boric acid treatment at its half-maximal inhibitory concentration (IC50) resulted in a widespread down-regulation of genes involved in cell-cycle progression and various metabolic processes, including steroid metabolism. metu.edu.trmetu.edu.tr Specifically, the expression of genes such as DHCR7, SQLE, EBP, and LSS in the cholesterol synthesis pathway were significantly altered. metu.edu.tr
In the context of cancer cells, boric acid has been shown to upregulate the expression of pro-apoptotic genes like BAX and downregulate anti-apoptotic genes such as BCL2. aacrjournals.orgselcukmedj.org It can also increase the expression of caspases (CASP3, CASP8, CASP9), FAS, FADD, and CYCS in pancreatic cancer cells. selcukmedj.org Furthermore, boric acid can induce the expression of genes related to endoplasmic reticulum (ER) stress, such as ATF4, HSP47, and XBP1. selcukmedj.org In pre-osteoblastic cells, boric acid has been found to induce the mRNA expression of the differentiation factor tuftelin. researchgate.net
Cell Division:
The impact of boric acid on cell division is concentration-dependent. At low concentrations, it can have a stimulatory effect on the growth of plant roots, suggesting a role in promoting cell division. tandfonline.comtandfonline.comresearchgate.net However, at higher concentrations, it becomes inhibitory and can induce significant abnormalities during mitosis. tandfonline.comtandfonline.comresearchgate.net
In plant cells, such as those from the root tips of broad beans (Vicia faba), high concentrations of boric acid have been shown to cause a range of toxic effects on chromosomes during mitosis. These include the appearance of colchicine-mitoses (c-mitoses), where the spindle is inactivated, leading to a random scattering of condensed chromosomes. tandfonline.com Other observed aberrations include chromosome bridges, fragments, and stickiness, as well as the formation of micronuclei. tandfonline.comtandfonline.comresearchgate.net The frequency of these irregularities, particularly chromosome stickiness, increases with the concentration of boric acid and can lead to cell death. tandfonline.com The mitotic index, a measure of cell division frequency, has been shown to correspond with root growth, indicating that boric acid's effects on growth are a direct result of its influence on cell division. tandfonline.com
In cancer cell lines, boric acid has been demonstrated to inhibit cell proliferation by inducing cell cycle arrest. aacrjournals.orgunlv.edu Studies on head and neck cancer cell lines showed that boric acid treatment led to a significant decrease in proliferation and an accumulation of cells in the G1 phase of the cell cycle, as indicated by the higher expression of phosphorylated retinoblastoma protein (PP-RB). aacrjournals.org Similarly, in hepatocellular carcinoma cells, boric acid treatment resulted in an increase in the percentage of cells in the G2/M phase of the cell cycle. researchgate.net In breast cancer cells, boric acid was also found to inhibit growth through a dose-dependent cell cycle block. unlv.edu
Environmental Research and Remediation Technologies for Boric Acid
Technologies for Boron Removal from Water Sources
A range of technologies is available for the removal of boron from water, with the selection often dependent on the initial boron concentration, the chemical composition of the water, and the desired level of purity. pureaqua.comcleanteqwater.com Common approaches involve membrane separation, adsorption, coagulation, precipitation, and extraction. nih.gov
Adsorption-Based Methods for Boric Acid Removal
Adsorption is a widely utilized method for boric acid removal due to its cost-effectiveness and the availability of various adsorbent materials. ncsu.eduresearchgate.net This process involves the adhesion of boric acid molecules onto the surface of a solid adsorbent. Common adsorbents include activated carbon, hydrotalcite-like compounds, and materials functionalized with specific groups to enhance boron selectivity. ncsu.eduresearchgate.net The effectiveness of adsorption is often pH-dependent, with optimal removal typically occurring at specific pH values where the chemical form of boron is most amenable to adsorption. mdpi.com
A notable advancement in adsorption technology is the development of a functional cellulosic paper modified with chitosan (B1678972) and tannic acid. ncsu.edu This material demonstrates a high and reversible adsorption capacity for boric acid. ncsu.eduncsu.edu The mechanism involves the formation of a borate (B1201080) ester bond between the catechol groups of tannic acid and boric acid under alkaline conditions. ncsu.edu This bond can be easily dissociated in an acidic solution, allowing for the desorption of boric acid and the regeneration of the adsorbent paper. ncsu.eduresearchgate.net
Key Research Findings:
The chitosan/tannic acid-modified paper exhibits a maximum adsorption capacity of 769 mg/m², as determined by the Langmuir adsorption model. ncsu.edu
Chitosan plays a crucial role by increasing the loading of tannic acid onto the paper through hydrogen bonds and electrostatic interactions, which in turn enhances boric acid adsorption. ncsu.edu
The material shows excellent desorption stability, with a desorption capacity exceeding 80% across a wide range of flow rates. ncsu.eduresearchgate.net
Interactive Table: Adsorption and Desorption of Boric Acid by Chitosan/Tannic Acid Paper
| Parameter | Value | Conditions |
| Maximum Adsorption Capacity | 769 mg/m² | pH = 10 |
| Desorption Capacity | >80% | Flow rate: 15-250 mL/h |
Membrane Filtration and Reverse Osmosis Techniques
Membrane-based processes, particularly reverse osmosis (RO), are extensively used for boron removal, especially in seawater desalination. nih.govmdpi.comui.ac.id RO membranes can effectively reject charged borate ions (B(OH)₄⁻), which are more prevalent at higher pH levels. mdpi.comtiwater.info However, the neutral boric acid (B(OH)₃), the dominant species at lower pH, can pass through RO membranes more easily due to its small size and lack of charge. mdpi.comumich.eduglobalwaterintel.com
To enhance boron removal, a multi-stage RO process is often employed, sometimes in combination with pH adjustments. pureaqua.comresearchgate.net Raising the pH of the feed water before it enters the RO system increases the concentration of borate ions, leading to higher rejection rates. tiwater.info Nanofiltration (NF) membranes have also been investigated, often in hybrid systems, as they require lower operating pressures than RO. gnest.org
Table: Boron Removal Efficiency of Different Membrane Processes
| Membrane Process | Boron Removal Efficiency | Key Considerations |
| Single-Pass Reverse Osmosis (RO) | 79-99.6% (efficiency varies) ui.ac.id | Less effective for neutral boric acid; performance depends on pH. mdpi.comglobalwaterintel.com |
| Double-Pass Reverse Osmosis (RO) | High | Recommended for seawater to ensure thorough boron removal. pureaqua.com |
| Nanofiltration (NF) with Polyol Complexation | >80% | Polyols increase the size of boron complexes for better rejection. gnest.org |
| Membrane Distillation (MD) | High | Not significantly affected by feed solution pH. mdpi.com |
Ion Exchange Resins for Boric Acid Separation
Ion exchange is a selective method for removing boron, particularly in its ionic form. cleanteqwater.comresearchgate.net This technique utilizes synthetic resins with functional groups that have a high affinity for borate ions. cleanteqwater.com Boron-specific ion exchange resins are commercially available and are effective for treating water with varying boron concentrations. cleanteqwater.com The process involves passing the boron-containing water through a column packed with the resin, where borate ions are exchanged for other ions on the resin surface. google.com
The efficiency of ion exchange can be influenced by factors such as the type of resin (strong or weak anion exchange), the pH of the solution, and the presence of other competing ions. google.comepo.org Regeneration of the resin is a crucial step for its reuse and typically involves eluting the adsorbed boron with a chemical solution. google.com
Research Highlights:
A process involving a strong cation exchange resin followed by a weak anion exchange resin has been developed for the purification of technical-grade boric acid, reducing impurities to less than 1 ppm. google.com
Weakly basic anion exchange resins can be used for boron isotope separation, with the boric acid band being eluted with pure water. researchgate.net
The capacity of Duolite-162, a Type-II resin, for boric acid was found to be significant, especially in the presence of a complexing agent like mannitol (B672).
Electrodialysis and Electrocoagulation for Boron Remediation
Electrochemical methods like electrodialysis and electrocoagulation offer alternative approaches for boron removal. nih.govui.ac.id
Electrodialysis (ED) is an electrochemical process that uses ion exchange membranes and an electric potential to separate ions from a solution. iwaponline.com For boron removal, the efficiency of conventional ED is highly dependent on the pH of the solution, as it primarily removes the charged borate ions. acs.org Bipolar membrane electrodialysis (BMED) is a more advanced technique that can effectively remove boron across a wider pH range by dissociating boric acid into borate ions within the system. acs.org
Electrocoagulation (EC) involves the in-situ generation of coagulants through the electrolytic dissolution of a sacrificial anode, typically made of aluminum or iron. tandfonline.comku.edu These coagulants form flocs that can adsorb and precipitate boron from the water. researchgate.net EC has been shown to be effective in removing boron from various types of wastewater, with removal efficiencies influenced by parameters such as current density, pH, and electrolysis time. researchgate.nettandfonline.comijert.org
Table: Performance of Electrochemical Boron Removal Methods
| Technology | Boron Removal Efficiency | Key Findings |
| Bipolar Membrane Electrodialysis (BMED) | >90% | Effective under both acidic and basic conditions. acs.org |
| Conventional Electrodialysis (ED) | 35-45% (at lower pH), higher at optimal pH | Highly pH-dependent. iwaponline.comacs.org |
| Electrocoagulation (EC) with Aluminum Electrodes | Up to 98% | Efficient for treating real produced water. researchgate.net |
| Bipolar Electrocoagulation (BEC) | 96% | Achieved at a current density of 6 mA/cm² and pH 8. tandfonline.com |
Solvent Extraction Methodologies
Solvent extraction is a separation technique that involves transferring boric acid from an aqueous solution to an immiscible organic solvent. google.comresearchgate.net This method can be particularly useful for recovering boric acid from concentrated solutions. google.com Various organic compounds have been investigated as extractants, with aliphatic diols and polyols showing good efficiency. google.comgoogle.com Monohydric aliphatic alcohols are also used, especially in industrial processes for boric acid production. google.comresearchgate.net
The process typically involves contacting the boric acid solution with the organic solvent, allowing the boric acid to be extracted into the organic phase. The boric acid can then be recovered from the organic phase, often by stripping with a hot aqueous solution, followed by crystallization. google.com
Key Extractants and Findings:
2-butyl-2-ethyl-1,3-propanediol (BEPD): Studied for the recovery of boric acid from wastewater, with 2-ethylhexanol used as a diluent to reduce extractant loss. tandfonline.com
Monohydric Aliphatic Alcohols (C6-C12): Preferred for some manufacturing processes due to their availability and cost-effectiveness. google.com
2-ethylhexanol: Used as a boron extractant in brine, with water as the stripping agent, achieving high extraction and stripping yields. mdpi.com
Treatability Studies and Optimization of Boric Acid Remediation Processes
The removal of boric acid from water is challenging due to its chemical properties, particularly its existence as a small, uncharged molecule at neutral pH. nih.gov Various technologies have been investigated to remediate boron-contaminated water, each with specific mechanisms and optimal operating conditions. Key methods include adsorption, ion exchange, reverse osmosis, and electrocoagulation. nih.govncsu.eduresearchgate.net
Adsorption Adsorption is a widely studied method for boron removal due to its potential for low cost and ease of operation. ncsu.edudergipark.org.trresearchgate.net The process involves binding boric acid or borate ions to the surface of an adsorbent material. Research has focused on developing novel adsorbents with high selectivity and capacity.
| Adsorbent Material | Initial Boron Conc. (mg/L) | Optimal pH | Removal Efficiency (%) | Key Findings & Reference |
| Sodium Alginate-Carbon Nanotube Film | Not Specified | Not Specified | 42.11 | More efficient than sodium alginate microcapsules alone. The process followed a pseudo-first-order kinetic model. dergipark.org.trresearchgate.net |
| Chitosan/Tannic Acid Functional Paper | 100 | ~8.0 | >90 | The functional paper showed high adsorption capacity (769 mg/m²) and could be regenerated, demonstrating efficient and reversible removal. ncsu.edu |
| Activated Carbons (Commercial & Modified) | Not Specified | 8.5 | Not Specified | Maximum boron adsorption occurred at a pH of 8.5. mdpi.com |
Ion Exchange Ion exchange technology utilizes resins with specific functional groups that selectively form stable complexes with boric acid. puritech.be This method is particularly effective because it can remove boric acid in either its neutral or ionized form, making it less dependent on pH correction. puritech.be
| Resin Type | Application | Key Findings & Reference |
| Boron-Specific Resins (General) | Boron removal from water | These resins have functional groups that form stable complexes with boric acid. The process does not significantly affect the concentration of other ions. puritech.be |
| Amberlite IRA 743 | Boron removal from various water sources | Studies showed that smaller resin particle sizes led to better performance. The resin demonstrated remarkable selectivity for boron even in wastewater with high concentrations of other ions. uky.edu |
| Strong Cation & Weak Anion Resins | Purification of technical grade boric acid | A process using a strong cation exchange resin followed by a weak anion exchange resin successfully reduced sodium, sulfate, chloride, and iron impurities to less than 1 ppm. google.com |
| Dowex 2x8 (Strong Base Anion Exchanger) | Boron recovery from solutions | The sorption capacity for boric acid was determined to be 0.098 mmol/g. nih.gov |
Reverse Osmosis (RO) Reverse osmosis is a pressure-driven membrane process widely used in desalination. nih.gov Its effectiveness for boron removal is highly dependent on pH. RO membranes are much more efficient at rejecting the charged borate ion (B(OH)₄⁻) than the neutral boric acid molecule (B(OH)₃). tiwater.infomdpi.com Therefore, RO is often operated at high pH to ensure boron is in its ionic form. nih.govmdpi.com
| RO System Type | Operating pH | Boron Rejection Rate (%) | Key Findings & Reference |
| Single-Pass RO | Neutral or Acidic | ~50% | At neutral or acidic pH, un-ionized boric acid molecules can pass through the membrane, leading to low removal rates. nih.gov |
| Single-Pass RO | Alkaline | >99% | At higher pH, boron is converted to the borate ion, which is effectively rejected by the membrane through electrostatic repulsion. tiwater.infomdpi.com |
| Double-Pass RO | Seawater Desalination | High | Recommended for seawater to ensure sufficient boron removal to meet drinking water standards. pureaqua.com |
| RO + Post-Treatment (e.g., Ion Exchange) | Seawater Desalination | High | A common configuration where RO performs initial desalination and a selective ion exchange system targets the remaining boron. pureaqua.com |
Electrocoagulation (EC) Electrocoagulation is an electrochemical process where sacrificial anodes (typically aluminum or iron) dissolve to produce metal hydroxides. wseas.usnih.gov These hydroxides act as coagulants, adsorbing and trapping contaminants like boron, which are then removed from the water. cecri.res.in The efficiency of EC depends on parameters such as pH, current density, electrode material, and treatment time. wseas.us
| Electrode Material | Initial Boron Conc. (mg/L) | Optimal Conditions | Removal Efficiency (%) | Reference |
| Iron (Fe) Plate | 15 (in produced water) | pH 7.84, Current Density 12.5 mA/cm², Time 90 min | 96.7 | The study demonstrated high removal efficiency from actual produced water. The adsorption kinetics followed a second-order model. wseas.us |
| Aluminum (Al) | 5 (in mining effluent) | pH 7.5, Current Density 14.82 mA/cm² | >60 | EC was found to be significantly more efficient than chemical coagulation for the mining effluent tested. nih.gov |
| Magnesium (Mg) Anode / Stainless Steel Cathode | 20 | pH 7.0, Current Density 0.2 A dm⁻² | 86.32 | The process was found to be spontaneous and endothermic. Adsorption of boron onto the generated magnesium hydroxide (B78521) followed the Langmuir isotherm model. cecri.res.in |
Future Research Directions and Unexplored Avenues in Boric Acid Studies
Advancements in Boric Acid Catalysis for Sustainable Synthesis
Boric acid is increasingly recognized as a promising catalyst for sustainable chemical synthesis due to its low cost, low toxicity, and environmentally benign nature. deogiricollege.orgscielo.br Future research is focused on expanding its catalytic applications and enhancing its efficiency in green chemistry.
One of the most significant areas of advancement is in amidation reactions . The direct formation of carboxamides from carboxylic acids and amines using boric acid as a catalyst is a greener alternative to traditional methods that often involve hazardous reagents and produce significant waste. orgsyn.org Recent developments have broadened the scope of this reaction to include the synthesis of medicinally important carboxamides, such as drug delivery carriers. orgsyn.org Future work will likely focus on improving yields for sterically hindered amides and scaling up these reactions for industrial applications. deogiricollege.org The discovery that co-catalysts like polyethylene (B3416737) glycol (PEG) can enhance the catalytic activity of boric acid in amidation opens a new avenue for developing more efficient cooperative catalytic systems. orgsyn.org
The application of boric acid in multicomponent reactions (MCRs) is another key area for future exploration. MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry. Boric acid has already proven effective in synthesizing polyhydroquinolines through one-pot, four-component condensation reactions under solvent-free conditions. tsijournals.com Further research is needed to explore its utility in a wider range of MCRs for the synthesis of other heterocyclic compounds with biological activity. semanticscholar.orgresearchgate.net
Expanding the role of boric acid in esterification and transesterification reactions also presents a significant opportunity. ignited.in It has been shown to be effective for the chemoselective esterification of α-hydroxycarboxylic acids and for the transesterification of esters with various alcohols. ignited.inmdpi.com Future studies could focus on broadening the substrate scope, including its use in polyesterification and in the synthesis of biofuels. researchgate.net
The development of boric acid-catalyzed reactions under unconventional conditions , such as microwave irradiation and solvent-free systems, is a growing trend. semanticscholar.org These methods can lead to shorter reaction times, higher yields, and reduced environmental impact. Investigating the full potential of boric acid in these green reaction conditions for various organic transformations remains a fertile area for research.
Finally, a deeper mechanistic understanding of how boric acid catalyzes these reactions is crucial for designing more effective and selective catalytic systems. While it is known to act as a mild Lewis acid, detailed kinetic and computational studies will be instrumental in elucidating reaction pathways and the role of intermediates. scielo.brsemanticscholar.org This knowledge will pave the way for the rational design of next-generation boric acid-based catalysts for sustainable synthesis.
Deeper Elucidation of Boric Acid's Biological Mechanisms
While boric acid is known to have various biological effects, the precise molecular mechanisms underlying these actions are not fully understood and represent a significant area for future research. A deeper comprehension of how boric acid interacts with cellular components and signaling pathways is essential for harnessing its therapeutic potential.
A primary focus for future investigation is the modulation of signaling pathways by boric acid. Studies have indicated that boric acid can influence several key pathways involved in cancer, such as the PI3K/AKT, BRAF/MAPK, and PTEN signaling pathways. dergipark.org.trresearchgate.netmdpi.com It has also been shown to affect the semaphorin signaling pathway, which can inhibit cell proliferation. nih.gov Further research is needed to dissect the specific molecular interactions of boric acid within these cascades. For instance, determining whether boric acid directly interacts with key proteins in these pathways or if its effects are indirect is a critical question. Understanding these interactions could lead to the development of novel cancer therapies.
The role of boric acid in inducing apoptosis and other forms of cell death is another area requiring more in-depth study. Boric acid has been shown to induce apoptosis in various cancer cell lines, potentially through the generation of reactive oxygen species (ROS) and the activation of caspases. mdpi.comnih.gov It has also been implicated in ferroptosis, a distinct form of regulated cell death, by targeting the SOX10/GPX4/ACSL4 axis in glioblastoma cells. researchgate.net Future studies should aim to further characterize the dose-dependent effects of boric acid on different cell death pathways and identify the upstream sensors and downstream effectors of its action. nih.gov
The interaction of boric acid with biomolecules is fundamental to its biological activity, yet many of these interactions remain to be fully characterized. As a mild Lewis acid, boric acid can form complexes with molecules containing electron-donating groups, such as enzymes and nucleic acids. mdpi.com Investigating these interactions at a molecular level could reveal how boric acid regulates enzyme activity and gene expression. For example, its ability to inhibit histone deacetylases is an area ripe for further exploration. dergipark.org.tr
The mechanisms of boric acid transport and intracellular accumulation also warrant further investigation. While the Na+-coupled borate (B1201080) transporter (NaBC1) and aquaporins have been proposed to facilitate boric acid uptake, their relative contributions and regulation in different cell types are not well established. mdpi.com Understanding how cells control intracellular boron levels is crucial for explaining the observed dose-dependent effects and for designing targeted therapeutic strategies. mdpi.com
Finally, the impact of boric acid on wound healing and tissue regeneration presents a promising avenue for research. Boron compounds have been shown to promote wound healing through anti-inflammatory, antimicrobial, and pro-proliferative effects. mdpi.comfrontiersin.orgnih.gov Elucidating the specific molecular pathways modulated by boric acid in dermal cells, such as the regulation of growth factors and extracellular matrix components, could lead to the development of new treatments for chronic wounds. mdpi.comnih.gov
Development of Novel Boric Acid-Based Materials and Their Applications
The unique chemical properties of boric acid make it a versatile component for the creation of advanced materials with a wide range of potential applications. Future research in this area is focused on designing and synthesizing novel materials that leverage boric acid's ability to form esters and complexes, as well as its role in creating cross-linked and composite structures.
A significant area of future development is in energy storage materials . Recently, a mixture of boric and succinic acids has been identified as a highly efficient thermal energy storage (TES) material. monash.edu This "trimodal" system, which stores energy through sensible heat, a phase transition, and a reversible chemical reaction, has the potential to revolutionize renewable energy storage, particularly in applications like Carnot batteries. monash.edu Further research is needed to optimize the performance and stability of this material and to explore other boric acid-based systems for high-capacity energy storage. monash.edu The low cost and environmentally friendly nature of boric acid make it an attractive component for sustainable energy technologies. monash.edu
The development of boron-based nanomaterials is another promising frontier. Boron nanotubes and other nanostructures exhibit high mechanical strength and chemical stability, making them suitable for applications in energy storage, industrial catalysis, and sensor technologies. dergipark.org.trdergipark.org.tr Future research could focus on developing scalable synthesis methods for these nanomaterials and integrating them into functional devices. The use of boric acid as a precursor or component in these materials is an area that warrants further exploration.
In the field of biomedical materials , boric acid-based compounds are being investigated for their potential in wound healing and drug delivery. dergipark.org.trdergipark.org.tr Boron-based compounds have shown anti-cancer properties and the ability to support wound healing. dergipark.org.tr Future work could involve the development of boric acid-containing hydrogels, nanofibers, and other scaffolds for tissue engineering and controlled release of therapeutic agents. The antiseptic properties of boric acid could also be leveraged in the design of antimicrobial biomaterials. dergipark.org.tr
The use of boric acid in the creation of lightweight and durable composite materials for the aerospace and defense industries is also an area of active research. dergipark.org.trdergipark.org.tr Boron compounds like boron carbide and boron nitride are known for their high strength and chemical stability. dergipark.org.tr Future research could explore the incorporation of boric acid or its derivatives into polymer matrices to create novel composites with enhanced properties.
Finally, the role of boric acid in the synthesis of metal-organic frameworks (MOFs) is an emerging area of interest. mdpi.com MOFs are porous materials with applications in gas storage, separation, and catalysis. Boric acid can act as a mediator in the synthesis of MOFs, influencing their structure and properties. mdpi.com Further investigation into the use of boric acid to create novel MOF architectures with tailored functionalities is a promising direction for future materials science research.
Refinement of Analytical and Computational Models for Boric Acid Systems
Advancements in our understanding and application of boric acid are intrinsically linked to the development of more sophisticated analytical techniques and computational models. Future research in this domain will focus on enhancing the accuracy, sensitivity, and predictive power of these tools to better characterize boric acid in complex systems.
In the realm of analytical methods , there is a continuous need for more refined techniques for the detection and quantification of boric acid and its various species in diverse matrices, from biological fluids to environmental samples and industrial process streams. While current methods exist, future research will likely pursue the development of novel sensors and assays with higher selectivity and lower detection limits. This could involve the design of new fluorescent probes or electrochemical sensors that can specifically interact with boric acid or its polyborate forms. Furthermore, improving the interface of separation techniques like chromatography with sensitive detection methods such as mass spectrometry will enable more detailed speciation analysis of boron compounds.
Computational modeling is a powerful tool for elucidating the behavior of boric acid at the molecular level. Future research will focus on several key areas:
Improving pKa Prediction: Theoretical calculations of the acidity constant (pKa) of boric acid in aqueous solutions using methods like Density Functional Theory (DFT) have shown good agreement with experimental values. nih.govresearchgate.nettrdizin.gov.trnih.gov Future work will involve refining these models by incorporating more complex solvation models and considering a wider range of environmental conditions (temperature, ionic strength) to achieve even greater accuracy. nih.govresearchgate.nettrdizin.gov.trnih.gov
Modeling Solute-Solvent Interactions: A deeper understanding of the intermolecular hydrogen bonds between boric acid species and water molecules is crucial. nih.govresearchgate.nettrdizin.gov.tr Advanced computational methods can be used to model these interactions with greater precision, providing insights into the solvation process and its impact on boric acid's reactivity. nih.govmdpi.com
Simulating Complex Systems: The development of comprehensive thermodynamic models, such as the Mixed-Solvent Electrolyte (MSE) framework, is essential for predicting phase equilibria and speciation in multicomponent systems containing boric acid. acs.org These models are vital for applications in nuclear power reactor chemistry, geothermal energy, and materials recovery processes. acs.org Future efforts will focus on expanding the applicability of these models to a broader range of conditions and chemical compositions. acs.org
Reactor and Process Simulation: Computational Fluid Dynamics (CFD) and systems codes like TRACE and RELAP5-3D are being used to model the behavior of boric acid in nuclear reactor systems, particularly during accident scenarios like a loss-of-coolant accident (LOCA). ans.orgresearchgate.net Future research will involve refining these models to better account for the effects of debris, mixing, and precipitation of boric acid, thereby enhancing the safety analysis of nuclear power plants. ans.org
The synergy between advanced analytical measurements and high-fidelity computational modeling will be pivotal. Experimental data will continue to be essential for validating and parameterizing new theoretical models, while computational insights will guide the design of new experiments and analytical techniques. This iterative process will lead to a more profound and predictive understanding of boric acid systems.
Strategies for Enhanced Environmental Management of Boric Acid
As the use of boric acid and its compounds continues in various industrial, agricultural, and commercial applications, developing and refining strategies for its environmental management is crucial to mitigate potential risks. Future research in this area will focus on a multi-pronged approach, encompassing improved waste treatment technologies, better risk assessment models, and sustainable practices to minimize environmental release.
One of the primary areas for future research is the development of advanced technologies for boric acid removal from waste streams . While boron is naturally present in the environment, anthropogenic sources can lead to elevated concentrations in water and soil, which can be toxic to some plants. epa.govorst.edu Current wastewater treatment plants are often not efficient at removing boron. industrialchemicals.gov.au Therefore, research into cost-effective and efficient removal technologies is essential. Promising areas include:
Advanced Adsorption and Ion Exchange: Developing new adsorbent materials and selective ion-exchange resins with higher capacity and selectivity for borates.
Membrane Technologies: Further investigation into reverse osmosis and nanofiltration to effectively remove boron from contaminated water. researchgate.net
Electrochemical Methods: Exploring techniques like electrodialysis and electrocoagulation for the removal of boron from irrigation water and industrial effluents. researchgate.net
Another key research direction is improving the understanding of boric acid's fate and transport in the environment . While it is known that boric acid is mobile in soil and water, its behavior can be influenced by factors like pH, soil type, and the presence of other minerals. orst.edu More detailed studies and predictive models are needed to better assess the long-term impact of boric acid releases. This includes understanding its potential for bioaccumulation in certain aquatic plants and algae, even though it is not considered to biomagnify in the food chain. canada.ca
In the context of nuclear power , where boric acid is used as a neutron absorber, managing radioactive waste streams containing boric acid is a significant challenge. Future strategies will focus on enhancing boric acid recycling processes within nuclear power plants. This not only reduces the environmental impact of discharges but also minimizes the volume of radioactive waste that requires conditioning and disposal. Research into more efficient decontamination and concentration technologies is vital for making recycling a more viable option, especially for inland power plants where discharge options are limited.
Finally, promoting sustainable use and stewardship of boric acid is an overarching goal. This involves:
Life Cycle Assessments: Conducting comprehensive life cycle assessments for boric acid production and use to identify environmental hotspots and opportunities for improvement. researchgate.net
Risk Management Frameworks: Developing and refining risk management frameworks that consider combined exposure from multiple sources and pathways. canada.cacanada.ca This includes setting appropriate environmental quality guidelines for water and soil. researchgate.net
Green Applications: Continuing to promote the use of boric acid in environmentally friendly applications, such as a green catalyst in chemical synthesis, which can reduce the reliance on more hazardous substances. deogiricollege.orgscielo.br
By focusing on these research avenues, it will be possible to harness the benefits of boric acid while ensuring its responsible and sustainable management in the environment.
Q & A
Basic Research Questions
Q. What experimental designs are suitable for evaluating boric acid's efficacy in agricultural applications?
- Methodology : Use a randomized block design (RBD) with treatments (e.g., split vs. total boric acid application) and replications to minimize spatial variability. For example, apply 1.7 kg B ha⁻¹ across 20 m² plots with controls to assess soybean yield responses. Ensure mechanized sowing consistency and monitor soil boron mobility via Mehlich Extractor 1 or hot water extraction .
Q. How can the acid-base properties of boric acid be experimentally characterized?
- Methodology : Utilize titration with a strong base (e.g., NaOH) to identify its weak Lewis acidity. Boric acid accepts hydroxide ions, forming tetrahydroxyborate. Measure pH changes and use spectroscopic methods (e.g., FTIR) to confirm boron coordination shifts. Reference USP protocols for standardized acid-base titration conditions .
Q. What safety protocols are critical when handling boric acid in laboratory settings?
- Methodology : Follow GHS classifications: wear PPE to avoid skin (H315) and eye (H319) exposure. Use fume hoods to prevent inhalation (H335). For spills, isolate areas, avoid water contamination, and neutralize with non-reactive adsorbents. Store separately from alkaline substances to prevent exothermic reactions .
Q. How do researchers assess boric acid's acute toxicity in invertebrate models?
- Methodology : Conduct dose-response studies using LC50/LC90 concentrations (e.g., 8.2% and 49.6% in diets for cockroaches). Quantify oocyte reduction and ovarian atrophy via histopathology. Correlate toxicity with residual boric acid levels in tissues using ICP-MS or colorimetric assays .
Advanced Research Questions
Q. What methodologies address data limitations in boric acid's thermal physics properties for nuclear reactor simulations?
- Methodology : Expand experimental ranges to cover emergency reactor conditions (e.g., 150–300°C, 7–15 MPa). Use viscometers and calorimeters to measure viscosity, density, and thermal conductivity at high boric acid concentrations (>2,000 ppm). Validate models against VVER reactor accident simulations .
Q. How can discrepancies in boric acid concentration measurements in reactor cores be reconciled?
- Methodology : Cross-validate boron meter readings with chemical analyses (e.g., inductively coupled plasma optical emission spectroscopy). Use computational tools like ORIENT to model ¹⁰B isotope effects and adjust for deviations during mid-operation lifecycle (MOL) phases. Calibrate instruments using reactor-specific reference standards .
Q. What experimental approaches evaluate boric acid's role in reproductive toxicity in mammalian models?
- Methodology : Administer boric acid via oral gavage at subchronic doses (e.g., 100–300 mg/kg/day) over 28–90 days. Assess testicular histopathology (seminiferous tubule atrophy) and sperm motility. Use OECD Guideline 443 for extended one-generation reproductive studies. Control for diet-induced boron variability .
Q. How can boric acid crystallization in nuclear reactor coolant systems be mitigated?
- Methodology : Design filtration systems with differential pressure indicators to monitor particulate accumulation (e.g., McGuire Nuclear Station’s boric acid filter). Optimize pump flow rates to prevent supersaturation. Model crystallization thresholds using solubility data at 25–100°C and pH 4–7 .
Q. What strategies improve the accuracy of emission inventories for boron-containing compounds?
- Methodology : Deploy surveys with non-technical language to collect activity data (e.g., industrial boric acid use). Apply AP-42 emission factors adjusted for temperature and vapor pressure. Use Monte Carlo simulations to quantify uncertainty in boron release estimates .
Contradictions and Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
